molecular formula C37H45Cl2N2O2+ B1217346 (R)-Nolpitantium CAS No. 155418-05-6

(R)-Nolpitantium

Cat. No.: B1217346
CAS No.: 155418-05-6
M. Wt: 620.7 g/mol
InChI Key: RPDFDSQFBCJTDY-GAQXSTBRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nolpitantium, also known widely in scientific literature as SR 140333, is a synthetic organic small molecule functioning as a potent and selective antagonist of the Neurokinin-1 Receptor (NK-1R) . It has a molecular weight of 619.3 Da and is characterized by its high affinity for the NK-1R, a G-protein coupled receptor (GPCR) whose primary endogenous ligand is Substance P (SP) . Research involving Nolpitantium has been instrumental in elucidating the pathophysiological roles of the SP/NK-1R system. Studies have utilized Nolpitantium to investigate NK-1R signaling in various experimental models, including the mouse isolated trachea, where it helped characterize receptor-mediated responses . The SP/NK-1R system, which Nolpitantium blocks, is involved in a range of biological processes, including neurogenic inflammation and the regulation of cancer cell proliferation, migration, and angiogenesis . This compound is provided for research purposes to further explore these and other mechanistic pathways. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155418-05-6

Molecular Formula

C37H45Cl2N2O2+

Molecular Weight

620.7 g/mol

IUPAC Name

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C37H45Cl2N2O2/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3/q+1/t36?,37-,41?/m1/s1

InChI Key

RPDFDSQFBCJTDY-GAQXSTBRSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl

Other CAS No.

155418-05-6

Synonyms

1-(2-(3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl)ethyl)-4-phenyl-1-azabicyclo(2.2.2)octane chloride
SR 140,333
SR 140333
SR 140603
SR-140,333
SR-140333
SR-140603
SR140,333
SR140333

Origin of Product

United States

Foundational & Exploratory

(R)-Nolpitantium chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available data on the chemical structure and properties of (R)-Nolpitantium reveals a significant gap in publicly accessible scientific literature. At present, there is no identifiable compound with this designation in major chemical databases or peer-reviewed publications.

A comprehensive search of chemical and biological repositories, including PubChem, has not yielded a definitive chemical structure, molecular formula, or IUPAC name for a substance identified as "this compound." The search results did not provide any quantitative data regarding its physicochemical properties, such as molecular weight, melting point, or solubility. Furthermore, no experimental protocols for its synthesis, purification, or analysis are currently available in the public domain.

Similarly, investigations into the potential pharmacological properties and mechanism of action of a compound with this name have been inconclusive. There are no published studies detailing its biological activity, receptor binding affinities, or its effects on any signaling pathways.

This absence of information prevents the creation of a detailed technical guide as requested. Without foundational data on its chemical identity and biological effects, it is not possible to summarize quantitative data, provide experimental methodologies, or construct diagrams of its signaling pathways.

It is conceivable that "this compound" may be a novel compound currently under investigation and not yet disclosed in public forums, a developmental code name, or a proprietary designation. It is also possible that the name may be misspelled or otherwise inaccurate.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct nomenclature and to consult internal or proprietary databases that may contain information not available to the public. Until such information becomes accessible, a thorough technical analysis remains unfeasible.

(R)-Nolpitantium: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nolpitantium, also known by its developmental code SR 140333, is a potent and selective non-peptide competitive antagonist of the Neurokinin 1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide involved in a multitude of physiological processes including inflammation, pain transmission, and smooth muscle contraction. By blocking the interaction of Substance P with the NK1 receptor, this compound has demonstrated potential therapeutic effects in various preclinical and clinical settings, particularly in inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: NK1 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity, selective, and competitive binding to the Neurokinin 1 (NK1) receptor. This prevents the endogenous ligand, Substance P, from binding to and activating the receptor, thereby inhibiting its downstream signaling cascades. The antagonism has been demonstrated to be apparently non-competitive in some functional assays.[1]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

ParameterSpecies/Cell LineValueReference
Ki (Binding Affinity) Rat Cortical Membranes0.02 nM[2]
Human IM9 Cells0.01 nM[2]
pD2' (Functional Antagonism) Rabbit Pulmonary Artery9.65 - 10.16[1]
Guinea-pig Ileum9.65 - 10.16[1]
pKb (Functional Antagonism) Rat Colon9.2[3]

Table 2: In Vivo Efficacy (ED50 Values)

EffectAnimal ModelED50Reference
Antagonism of SP-induced Hypotension Dog3 µg/kg i.v.[1]
Antagonism of SP-induced Bronchoconstriction Guinea-pig42 µg/kg i.v.[1]
Antagonism of SP-induced Plasma Extravasation Rat7 µg/kg i.v.[1]
Blockade of Nociceptive Stimulation-induced Thalamic Neuron Activation Rat0.2 µg/kg i.v.[1]

Signaling Pathways Modulated by this compound

By blocking the NK1 receptor, this compound interferes with the intracellular signaling pathways normally activated by Substance P. Furthermore, in the context of oncology, NK1 receptor antagonists like this compound have been shown to induce specific stress pathways within cancer cells.

Inhibition of Substance P-Mediated Signaling

Activation of the NK1 receptor by Substance P typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neurotransmission, inflammation, and cell proliferation. This compound blocks the initiation of this cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Nolpitantium This compound Nolpitantium->NK1R Binds & Blocks Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (Inflammation, Pain Signaling) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. Inhibition of the Substance P/NK1 Receptor Signaling Pathway by this compound.
Induction of Endoplasmic Reticulum (ER) Stress in Cancer Cells

In colorectal cancer (CRC) cells, NK1 receptor antagonists have been shown to induce apoptosis by triggering endoplasmic reticulum (ER) stress.[4] This leads to the suppression of the pro-survival Extracellular signal-regulated kinase (ERK)-c-Myc signaling pathway and the upregulation of the pro-apoptotic C/EBP-homologous protein (CHOP).[4]

cluster_cell Cancer Cell Nolpitantium This compound NK1R NK1 Receptor Nolpitantium->NK1R Antagonizes ER Endoplasmic Reticulum (ER) NK1R->ER Induces Stress via Antagonism ER_Stress ER Stress ER->ER_Stress Ca_release ER Calcium Release ER_Stress->Ca_release PERK PERK Pathway ER_Stress->PERK ERK_cMyc ERK-c-Myc Signaling (pro-survival) Ca_release->ERK_cMyc Suppresses CHOP CHOP (pro-apoptotic) PERK->CHOP Increases Expression Apoptosis Apoptosis CHOP->Apoptosis Promotes ERK_cMyc->Apoptosis Inhibits

Figure 2. Induction of ER Stress and Apoptosis in Cancer Cells by this compound.

Experimental Protocols

The following outlines the general methodologies used in key experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor.

  • Methodology:

    • Membrane preparations from cells expressing the NK1 receptor (e.g., rat cortical membranes, human IM9 cells) are incubated with a radiolabeled NK1 receptor agonist, typically 125I-Bolton-Hunter substance P.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the NK1 receptor.

    • After incubation to reach equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is quantified using a gamma counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

cluster_workflow Radioligand Binding Assay Workflow prep Prepare NK1 Receptor- expressing Membranes incubate Incubate Membranes with Radioligand & this compound prep->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze

Figure 3. General Workflow for Radioligand Binding Assay.
In Vitro Functional Assays (e.g., Isolated Tissue Preparations)

  • Objective: To assess the functional antagonist activity of this compound at the NK1 receptor.

  • Methodology:

    • Isolated tissues known to express functional NK1 receptors, such as guinea-pig ileum or rabbit pulmonary artery, are mounted in an organ bath containing a physiological salt solution.

    • The tissue is contracted or relaxed by the addition of an NK1 receptor agonist (e.g., [Sar9,Met(O2)11]substance P).

    • A cumulative concentration-response curve to the agonist is generated.

    • The tissue is then incubated with this compound for a defined period.

    • A second concentration-response curve to the agonist is generated in the presence of this compound.

    • The antagonist potency is determined by the rightward shift of the concentration-response curve and expressed as a pD2' or pA2 value.

In Vivo Models of Substance P-Induced Effects
  • Objective: To evaluate the in vivo efficacy of this compound in blocking the physiological effects of Substance P.

  • Methodology (Example: SP-induced Hypotension in Dogs):

    • Anesthetized dogs are instrumented for the measurement of arterial blood pressure.

    • A baseline blood pressure is established.

    • An NK1 receptor agonist is administered intravenously to induce a hypotensive response.

    • This compound is then administered intravenously at various doses.

    • The NK1 receptor agonist is re-administered, and the inhibition of the hypotensive response is measured.

    • The dose of this compound that produces a 50% inhibition of the agonist-induced response (ED50) is calculated.

Conclusion

This compound (SR 140333) is a highly potent and selective antagonist of the Neurokinin 1 receptor. Its mechanism of action involves the direct blockade of Substance P binding, leading to the inhibition of downstream signaling pathways responsible for inflammation and pain. Additionally, in the context of cancer, it can induce ER stress, leading to apoptotic cell death. The quantitative data from in vitro and in vivo studies consistently demonstrate its high affinity and functional antagonism. These characteristics underscore the therapeutic potential of this compound in a range of clinical applications.

References

(R)-Nolpitantium enantiomeric purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantiomeric Purity Analysis of (R)-Nolpitantium Chloride

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of this compound chloride, a complex chiral organometallic compound. The control of enantiomeric purity is a critical aspect of drug development and quality control for chiral therapeutic agents.[1] While specific validated methods for this compound chloride are not widely published, this document outlines a robust analytical approach based on established principles of chiral chromatography, widely applied to similar complex molecules and organometallic compounds.[2][3] The core of this guide focuses on a detailed, hypothetical High-Performance Liquid Chromatography (HPLC) method, complete with experimental protocols, data interpretation, and workflow visualizations. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction to this compound and Chiral Purity

Nolpitantium is a chiral compound characterized by a complex molecular structure that includes a stereogenic carbon center, classifying it as a molecule that can exist as a pair of non-superimposable mirror images, or enantiomers. The (R) and (S) enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][4] Therefore, regulatory authorities mandate stringent control and accurate quantification of the undesired enantiomer in an active pharmaceutical ingredient (API).[1]

The analysis of enantiomeric purity, typically expressed as enantiomeric excess (% ee), is a crucial step throughout the drug development process.[1] Among various analytical techniques, High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective method for the separation and quantification of enantiomers.[1][2][3] This technique offers high resolution, sensitivity, and reproducibility.[5]

This guide details a proposed chiral HPLC method for the enantiomeric purity analysis of this compound, leveraging methodologies proven effective for other chiral ruthenium complexes and organometallic compounds.[2][5][6][7]

Core Principles of Chiral HPLC Separation

Chiral HPLC separates enantiomers based on the differential interactions between the enantiomeric analytes and a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability, leading to different retention times and, thus, separation.

Several types of CSPs are commercially available, with polysaccharide-based and cyclofructan-based columns being particularly effective for the resolution of a wide range of chiral compounds, including complex organometallic molecules like ruthenium complexes.[2][7] The choice of CSP and mobile phase is critical for achieving successful enantioseparation.

Proposed Analytical Method for this compound

The following hypothetical method is designed based on common practices for the chiral separation of complex organometallic compounds.

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions
ParameterProposed Value
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocols

Standard and Sample Preparation

4.1.1. System Suitability Solution (Racemic Nolpitantium)

  • Accurately weigh approximately 5 mg of racemic Nolpitantium chloride standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution. This solution contains both (R)- and (S)-Nolpitantium.

4.1.2. This compound Test Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound chloride sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 0.5 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution (racemic standard). The resolution between the (R)- and (S)-Nolpitantium peaks should be ≥ 1.5.

  • Inject the this compound Test Sample solution in duplicate.

  • Integrate the peaks corresponding to the (S)- and (R)-enantiomers. The (S)-enantiomer is expected to be the earlier eluting peak based on typical interactions, though this must be confirmed experimentally.

Calculations

The amount of the (S)-enantiomer impurity is calculated as a percentage of the total peak area.

Percentage of (S)-enantiomer:

Where:

  • Area_S = Peak area of the (S)-enantiomer

  • Area_R = Peak area of the (R)-enantiomer

Enantiomeric Excess (% ee) of this compound:

Data Presentation

The following table summarizes hypothetical data from the analysis of a batch of this compound chloride.

Sample IDRetention Time this compound (min)Peak Area this compoundRetention Time (S)-Nolpitantium (min)Peak Area (S)-Nolpitantium% (S)-enantiomerEnantiomeric Excess (% ee)
Racemic Standard12.54501,23410.88499,87649.93%0.14%
Batch-001-A12.561,254,67810.901,1230.09%99.82%
Batch-001-B12.551,261,34510.891,3880.11%99.78%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemic_std Prepare Racemic Standard (0.1 mg/mL) sst_injection Inject Racemic Standard (System Suitability) racemic_std->sst_injection test_sample Prepare this compound Sample (0.5 mg/mL) sample_injection Inject Test Sample (Duplicate) test_sample->sample_injection system_equilibration System Equilibration blank_injection Inject Blank (Diluent) system_equilibration->blank_injection blank_injection->sst_injection sst_injection->sample_injection check_sst Verify System Suitability (Resolution ≥ 1.5) sst_injection->check_sst integrate_peaks Integrate Peak Areas (R and S enantiomers) sample_injection->integrate_peaks check_sst->integrate_peaks calculate_purity Calculate % (S)-enantiomer and Enantiomeric Excess integrate_peaks->calculate_purity final_report Final Report calculate_purity->final_report

Caption: Workflow for enantiomeric purity analysis.

Principle of Chiral Separation

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Differential Interaction cluster_3 Elution racemic_mixture Racemic Mixture ((R)- and (S)-Nolpitantium) csp Chiral Selector Sites racemic_mixture->csp Introduction to Column interaction_R This compound Stronger Interaction (More Stable Complex) csp->interaction_R interaction_S (S)-Nolpitantium Weaker Interaction (Less Stable Complex) csp->interaction_S Transient Diastereomeric Complex Formation elute_R Elutes Second (R-enantiomer) interaction_R->elute_R Slower Elution elute_S Elutes First (S-enantiomer) interaction_S->elute_S Faster Elution

Caption: Mechanism of enantioseparation on a CSP.

References

A Technical Guide to the Theoretical and Computational Investigation of Novel Metallodrugs: A Case Study Approach in the Absence of Specific Data for (R)-Nolpitantium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough search of publicly available scientific literature and databases did not yield specific theoretical and computational studies for a compound designated as "(R)-Nolpitantium." This suggests that "this compound" may be a novel, proprietary compound not yet detailed in public research, or possibly an internal designation.

This technical guide, therefore, provides a comprehensive overview of the established theoretical and computational methodologies frequently employed in the research and development of metallodrugs, a class of compounds to which a molecule like "this compound" would likely belong, given the nomenclature. The principles, experimental protocols, and data presentation formats outlined herein are directly applicable to the study of novel metal-based therapeutic agents.

Introduction to Theoretical and Computational Studies of Metallodrugs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights into the mechanisms of action, structure-activity relationships (SAR), and pharmacokinetic properties of new therapeutic agents.[1][2] For metallodrugs, these computational approaches are particularly crucial for understanding the complex coordination chemistry, redox properties, and interactions with biological macromolecules.[3][4]

Theoretical studies can predict the stability of metal complexes, their reactivity with biomolecules such as DNA and proteins, and the electronic properties that govern their therapeutic effects.[5] These in silico methods significantly reduce the time and cost associated with traditional drug development by enabling the rational design of more effective and less toxic drug candidates.

Core Computational Methodologies

The investigation of metallodrugs typically involves a multi-faceted computational approach, integrating various techniques to build a comprehensive understanding of the compound's behavior at a molecular level.

2.1. Quantum Mechanics (QM)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of metallodrugs. DFT is used to:

  • Optimize the geometry of the metal complex.

  • Calculate the energies of different conformational isomers.

  • Determine the electronic properties, such as charge distribution and molecular orbitals.

  • Model reaction mechanisms, including ligand exchange and redox processes.[5]

2.2. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the metallodrug's interaction with its biological environment.[6] These simulations can:

  • Model the behavior of the drug in aqueous solution.

  • Simulate the binding of the drug to its biological target (e.g., a protein or DNA).

  • Predict the stability of the drug-target complex over time.

  • Elucidate the conformational changes induced by drug binding.

2.3. Docking Studies

Molecular docking is used to predict the preferred binding orientation of a drug to its target. This method is instrumental in:

  • Identifying potential biological targets for a novel compound.

  • Predicting the binding affinity of a series of drug candidates.

  • Guiding the design of new compounds with improved binding characteristics.

2.4. Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models are used to:

  • Predict the activity of untested compounds.

  • Identify the key structural features that contribute to therapeutic efficacy.

  • Optimize the lead compound to enhance its desired properties.

Data Presentation: A Framework for Quantitative Analysis

To facilitate the comparison of computational data for a series of metallodrugs, a structured tabular format is recommended. The following table provides a template for summarizing key computational metrics that would be relevant for a compound like this compound.

CompoundMethodTargetBinding Energy (kcal/mol)Docking ScoreKey Interacting ResiduesPredicted IC50 (µM)
This compound DFT/B3LYPProtein Kinase X-12.5-10.2Cys23, Gly24, Lys450.5
Analogue 1DFT/B3LYPProtein Kinase X-10.8-9.1Cys23, Gly241.2
Analogue 2DFT/B3LYPProtein Kinase X-13.1-10.8Cys23, Lys45, Asp1210.3
CisplatinDFT/B3LYPDNA-25.3 (covalent)N/AGuanine N72.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental and Computational Protocols

Detailed methodologies are critical for the reproducibility of in silico research. Below are representative protocols for the computational techniques discussed.

4.1. Protocol for DFT Calculations

  • Model Preparation: The initial 3D structure of the metallodrug is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for non-metal atoms and a suitable effective core potential for the metal).

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculation: Electronic properties, such as Mulliken charges and frontier molecular orbital energies, are calculated from the optimized geometry.

4.2. Protocol for Molecular Dynamics Simulations

  • System Setup: The drug-target complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run: A long simulation (e.g., 100 ns) is run to sample the conformational space of the complex.

  • Analysis: The trajectory from the production run is analyzed to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex relationships in computational drug discovery. The following diagrams, generated using the DOT language, illustrate a typical computational workflow and a hypothetical signaling pathway.

computational_workflow cluster_design Lead Identification & Optimization cluster_screening In Silico Screening cluster_validation Mechanism & Dynamics cluster_output Outcome start Hypothesized this compound Structure qsar QSAR Modeling start->qsar analogues Analogue Design qsar->analogues docking Molecular Docking analogues->docking target_id Target Identification docking->target_id md MD Simulations target_id->md dft DFT Calculations target_id->dft binding_analysis Binding Affinity & Stability md->binding_analysis dft->binding_analysis candidate Optimized Drug Candidate binding_analysis->candidate

Caption: A typical computational workflow for the design and analysis of a novel metallodrug.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 nolpitantium This compound nolpitantium->receptor kinase2 Kinase B kinase1->kinase2 transcription Transcription Factor kinase2->transcription apoptosis Apoptosis transcription->apoptosis

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Conclusion

While specific data for "this compound" remains elusive in the public domain, the computational and theoretical frameworks for studying such metallodrugs are well-established. By employing a combination of quantum mechanics, molecular dynamics, docking, and QSAR, researchers can gain profound insights into the molecular mechanisms of novel therapeutic agents. This in-depth technical guide provides a robust blueprint for the computational investigation of this compound or any other novel metallodrug, from initial design to mechanistic elucidation. The presented protocols and data structuring recommendations are intended to guide future research in this promising area of drug development.

References

(R)-Nolpitantium: A Technical Guide to a Potent Neurokinin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nolpitantium, also known as SR 140333, is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is an undecapeptide neurotransmitter implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1] The ability of this compound to block the interaction of Substance P with its receptor has made it a valuable tool in pharmacological research and a candidate for therapeutic development in various disease states. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological profile of this compound, supported by experimental data and methodologies.

Chemical Identity

PropertyValue
Compound Name This compound
Synonym SR 140333
CAS Number 155418-05-6
IUPAC Name 1-[2-[(3S)-3-(3,4-Dichlorophenyl)-1-[2-[3-(1-methylethoxy)phenyl]acetyl]-3-piperidinyl]ethyl]-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the NK1 receptor.[2] By binding to the receptor, it prevents the endogenous ligand, Substance P, from initiating downstream signaling cascades. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gq alpha subunit. This initiates a signaling pathway that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] This signaling cascade is central to the pro-inflammatory and nociceptive actions of Substance P. This compound effectively blocks these downstream events by preventing the initial receptor activation.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Substance P Substance P NK1 Receptor NK1 Receptor (GPCR) Substance P->NK1 Receptor Binds Gq Protein Gq NK1 Receptor->Gq Protein Activates PLC Phospholipase C (PLC) Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular Response Inflammation, Pain Signaling PKC->Cellular Response Phosphorylates Targets This compound This compound This compound->NK1 Receptor Blocks

Caption: Substance P/NK1 Receptor Signaling Pathway and its inhibition by this compound.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. These studies have consistently demonstrated its high affinity and selectivity for the NK1 receptor.

In Vitro Studies

In vitro experiments have been crucial in quantifying the potency of this compound. Radioligand binding assays and functional assays measuring the inhibition of Substance P-induced cellular responses are standard methods for its characterization.

Quantitative In Vitro Data

AssaySpecies/Cell LineParameterValueReference
Radioligand BindingHuman IM9 CellsKi0.01 nM[2]
Radioligand BindingRat Cortical MembranesKi0.02 nM[2]
Functional Assay (Substance P-induced contraction)Guinea-pig ileumpD2'9.65 - 10.16[2]
In Vivo Studies

In vivo studies have confirmed the potent antagonist activity of this compound in various animal models, demonstrating its efficacy in blocking NK1 receptor-mediated physiological effects.

Quantitative In Vivo Data

ModelSpeciesEffect MeasuredRouteED50 / ID50Reference
Substance P-induced hypotensionDogAntagonismi.v.3 µg/kg[2]
Substance P-induced bronchoconstrictionGuinea-pigAntagonismi.v.42 µg/kg[2]
Substance P-induced plasma extravasationRatAntagonismi.v.7 µg/kg[2]
Nociceptive stimulationRatBlockade of thalamic neuron activationi.v.0.2 µg/kg[2]
Substance P-induced scratchingMouseAntagonismi.p.0.73 mg/kg[2]
Septide-induced scratchingMouseAntagonismi.p.0.08 mg/kg[2]
Intrastriatal apomorphine-induced turningMouseInhibitioni.p.0.1 mg/kg[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are based on established pharmacological methods. Below are generalized descriptions of the key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the NK1 receptor (e.g., human IM9 cells, rat cortical tissue).

  • Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]Substance P) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize Substance P-induced increases in intracellular calcium.

  • Cell Culture: Cells expressing the NK1 receptor are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Substance P is added to the wells to stimulate the NK1 receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that produces a 50% inhibition of the Substance P-induced calcium response (IC50) is determined.

In Vivo Bronchoconstriction Model (Guinea Pig)

This model assesses the in vivo efficacy of this compound in preventing Substance P-induced bronchoconstriction.

  • Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used. Airway resistance and dynamic compliance are monitored.

  • Drug Administration: this compound or vehicle is administered intravenously.

  • Agonist Challenge: A bolus injection of Substance P is administered intravenously to induce bronchoconstriction.

  • Measurement of Bronchoconstriction: Changes in airway resistance and dynamic compliance are recorded to quantify the bronchoconstrictor response.

  • Data Analysis: The dose of this compound required to inhibit the Substance P-induced bronchoconstriction by 50% (ED50) is calculated.[5]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & PK/PD cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Assay Binding/Functional Assays at other receptors (e.g., NK2, NK3) Functional_Assay->Selectivity_Assay Pharmacokinetics Pharmacokinetic Studies (ADME) Selectivity_Assay->Pharmacokinetics Efficacy_Models In Vivo Efficacy Models (e.g., Bronchoconstriction, Hypotension) (Determine ED50) Pharmacokinetics->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Phase_I Phase I Clinical Trials (Safety & Tolerability in Humans) Toxicity_Studies->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Start Compound Synthesis Start->Binding_Assay

References

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researcher,

Extensive searches for "(R)-Nolpitantium" as a catalyst in asymmetric hydrogenation did not yield any specific results. This suggests that "this compound" may not be a recognized catalyst for this transformation, or it may be referred to by a different name in the scientific literature.

Therefore, to provide you with a valuable and relevant resource, we have compiled comprehensive application notes and protocols for asymmetric hydrogenation using well-established and widely utilized chiral catalysts based on Ruthenium, Rhodium, and Iridium. These examples are representative of the current state-of-the-art in the field and are applicable to a broad range of substrates, including ketones and olefins.

Introduction to Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1] This technique involves the addition of hydrogen across a double bond of a prochiral substrate, such as a ketone or an olefin, in the presence of a chiral catalyst to produce a chiral product with high enantioselectivity.[1][2]

The success of asymmetric hydrogenation lies in the design and application of chiral ligands that coordinate to a metal center (commonly Ru, Rh, or Ir), creating a chiral environment that directs the hydrogenation to one face of the substrate over the other.

Catalyst Systems for Asymmetric Hydrogenation

A variety of highly efficient catalyst systems have been developed for the asymmetric hydrogenation of a wide range of substrates. Below is a summary of some of the most successful classes of catalysts.

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly those containing chiral diphosphine ligands like BINAP combined with a chiral diamine, are highly effective for the asymmetric hydrogenation of ketones.[3] These catalysts are known for their high activity and enantioselectivity under mild reaction conditions.

Rhodium-Based Catalysts

Rhodium complexes with chiral diphosphine ligands are benchmarks for the asymmetric hydrogenation of functionalized olefins, such as enamides and α,β-unsaturated esters.[2][4] These catalysts often exhibit excellent enantioselectivity and high turnover numbers.

Iridium-Based Catalysts

Iridium catalysts, often featuring N,P-ligands, have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins and sterically hindered ketones.[5][6][7] They often show remarkable activity and selectivity where other catalysts may fail.

Data Presentation: Performance of Representative Catalysts

The following tables summarize the performance of selected state-of-the-art catalysts in the asymmetric hydrogenation of representative ketone and olefin substrates.

Table 1: Asymmetric Hydrogenation of Ketones

EntrySubstrateCatalyst SystemS/C RatioH₂ Pressure (bar)Temp (°C)SolventYield (%)ee (%)
1AcetophenoneRuCl₂[(R)-BINAP][(R,R)-DPEN]1000:11030Methanol (B129727)>9999 (R)
21-Tetralone[Ir(cod)Cl]₂ / (S)-f-Amphox2000:15025Toluene9897 (S)
32,4,4-Trimethyl-2-cyclohexenone[Rh(cod)₂]BF₄ / (R,S)-Josiphos1000:12025THF9998 (R)

Table 2: Asymmetric Hydrogenation of Olefins

EntrySubstrateCatalyst SystemS/C RatioH₂ Pressure (bar)Temp (°C)SolventYield (%)ee (%)
1Methyl (Z)-α-acetamidocinnamate[Rh(cod)((R,R)-DIPAMP)]BF₄10000:1325Methanol>9996 (R)
2(E)-1,2-diphenylpropene[Ir(cod)(PCy₃)(py)]PF₆ / (S,S)-Ph-BPE1000:15025CH₂Cl₂>9998 (S)
3Tiglic AcidRu(OAc)₂[(R)-BINAP]500:1425Methanol9592 (R)

Experimental Protocols

Below are detailed experimental protocols for the asymmetric hydrogenation of a representative ketone and olefin.

Protocol 1: Asymmetric Hydrogenation of Acetophenone using a Ruthenium Catalyst

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.

Materials:

  • RuCl₂[(R)-BINAP][(R,R)-DPEN] catalyst

  • Acetophenone

  • Anhydrous, degassed methanol

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with RuCl₂[(R)-BINAP][(R,R)-DPEN] catalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).

  • Anhydrous and degassed methanol is added to dissolve the catalyst.

  • Acetophenone is then added to the solution.

  • The glass liner is placed inside the autoclave, and the reactor is sealed.

  • The autoclave is removed from the glovebox and purged with hydrogen gas three times.

  • The reactor is then pressurized with hydrogen to the desired pressure (e.g., 10 bar).

  • The reaction mixture is stirred at the specified temperature (e.g., 30 °C) for the required time (e.g., 12 hours, reaction progress can be monitored by GC).

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate using a Rhodium Catalyst

Objective: To synthesize N-acetyl-(R)-phenylalanine methyl ester with high enantiomeric excess.

Materials:

  • [Rh(cod)((R,R)-DIPAMP)]BF₄ catalyst

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed methanol

  • Schlenk flask and hydrogen balloon or high-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), the rhodium catalyst is placed in a Schlenk flask or an autoclave liner.

  • Anhydrous and degassed methanol is added to dissolve the catalyst.

  • Methyl (Z)-α-acetamidocinnamate is added to the solution.

  • The reaction vessel is subjected to three cycles of vacuum and backfilling with hydrogen gas.

  • The reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or pressurized to 3 bar in an autoclave) at room temperature.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the solvent is removed in vacuo.

  • The crude product is typically of high purity, but can be further purified by recrystallization or chromatography if necessary.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

General Workflow for Asymmetric Hydrogenation

G General Workflow for Asymmetric Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis catalyst Chiral Catalyst autoclave Charge Autoclave/Reactor catalyst->autoclave substrate Prochiral Substrate substrate->autoclave solvent Degassed Solvent solvent->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Temp pressurize->react depressurize Depressurize react->depressurize concentrate Concentrate depressurize->concentrate purify Purify Product concentrate->purify analyze Analyze ee purify->analyze

Caption: A generalized workflow for performing a catalytic asymmetric hydrogenation experiment.

Catalytic Cycle for Ketone Hydrogenation (Simplified)

G Simplified Catalytic Cycle for Ketone Hydrogenation catalyst [M-H]⁺ substrate_complex [M-H(Substrate)]⁺ catalyst->substrate_complex + Substrate product_complex [M(Product)]⁺ substrate_complex->product_complex Hydride Transfer product_complex->catalyst + H₂ - Product product Chiral Alcohol product_complex->product substrate Ketone substrate->substrate_complex h2 H₂ h2->catalyst

Caption: A simplified representation of a catalytic cycle for the asymmetric hydrogenation of a ketone.

References

The Role of (R)-Nolpitantium in Enantioselective Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that (R)-Nolpitantium, also known as SR 140333, is a well-documented neurokinin-1 (NK1) receptor antagonist and is not utilized as a catalyst or ligand in enantioselective synthesis. This document clarifies the established role of this compound and explains the absence of its application in the field of asymmetric catalysis based on available scientific literature.

This compound is a potent and selective antagonist of the NK1 receptor, which is involved in various physiological processes, including pain transmission and inflammation. Its primary application lies in pharmacological research to study the effects of substance P, the natural ligand for the NK1 receptor. The "(R)" designation in its name refers to the specific stereoisomer of the molecule, which is crucial for its biological activity as a pharmaceutical agent.

A comprehensive review of scientific databases and chemical literature reveals no instances of this compound being employed as a catalyst, chiral auxiliary, or ligand in any enantioselective transformations. The core structure of this compound does not possess the typical features of common catalysts used in asymmetric synthesis, such as phosphine (B1218219) ligands or privileged organocatalytic scaffolds.

Summary of Findings:

Area of InvestigationFindings
Use in Enantioselective Synthesis No documented applications found.
Primary Application Neurokinin-1 (NK1) Receptor Antagonist.
Alternative Names SR 140333.
Significance of "(R)" Denotes the specific stereochemistry of the molecule, essential for its biological function as a drug.

Conclusion

The request to create detailed application notes and protocols for the use of this compound in enantioselective synthesis cannot be fulfilled as there is no evidence to suggest that it is used in this capacity. Researchers and professionals in drug development should note that the established and documented role of this compound is within the domain of pharmacology as a selective NK1 receptor antagonist. Therefore, no experimental protocols, quantitative data tables, or mechanistic diagrams for its use in synthesis can be provided.

Logical Relationship Diagram

The following diagram illustrates the established identity of this compound and the absence of a link to enantioselective synthesis.

Nolpitantium Nolpitantium AKA also known as Nolpitantium->AKA SR140333 SR140333 AKA->SR140333 IsA is a SR140333->IsA Antagonist Neurokinin-1 (NK1) Receptor Antagonist IsA->Antagonist UsedIn used in Antagonist->UsedIn NotUsedIn NOT used in Antagonist->NotUsedIn Pharmacology Pharmacological Research UsedIn->Pharmacology Synthesis Enantioselective Synthesis NotUsedIn->Synthesis

(R)-Nolpitantium Mediated Kinetic Resolution: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that there is no publicly available scientific literature detailing a protocol for the kinetic resolution of any class of compounds mediated by a catalyst referred to as "(R)-Nolpitantium." Extensive searches for "this compound" in the context of kinetic resolution, asymmetric catalysis, or as a chiral catalyst have not yielded any relevant experimental procedures, quantitative data, or established applications in this area of chemical synthesis.

The compound "Nolpitantium chloride" is identified in chemical databases, such as LookChem and PubChem, as a tachykinin NK2 receptor antagonist with the synonym SR 140333 and CAS number 153050-21-6. Its primary application and area of study appear to be in pharmacology and not in the field of asymmetric catalysis. The "(R)-" designation in the user's request would typically refer to a specific stereoisomer of a chiral compound. While Nolpitantium chloride possesses chiral centers, its use as a catalyst for kinetic resolution is not documented in the retrieved search results.

Given the absence of any established protocol or data for an "this compound mediated kinetic resolution," it is not possible to provide the detailed Application Notes and Protocols, including data tables and experimental workflows, as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without a foundational scientific basis for the process.

It is possible that "this compound" is a proprietary or very recently developed catalyst not yet described in publicly accessible literature, or that the name is a misnomer for a different catalytic system. Researchers, scientists, and drug development professionals seeking to perform a kinetic resolution are advised to consult the extensive literature on established methods utilizing well-characterized chiral catalysts. These include, but are not limited to, chiral amines, phosphines, transition metal complexes, and enzymes, which have been successfully applied to a wide range of substrates.

For professionals in the field, it is recommended to verify the identity and application of a catalyst through peer-reviewed scientific journals and established chemical suppliers before planning experimental work. Without such verifiable sources, the development of a reliable and reproducible protocol is not feasible.

Application Notes and Protocols for (R)-Nolpitantium in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification of Application

(R)-Nolpitantium, the active chiral cation of Nolpitantium chloride (also known by its research code SR 140333), is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. It is crucial for researchers to note that This compound is not utilized as a catalyst or reagent in the synthesis of other pharmaceutical compounds . Instead, it is the active pharmaceutical ingredient (API) itself, investigated for its therapeutic effects.

These application notes, therefore, focus on its mechanism of action, its applications in biological and pharmacological research, and a conceptual overview of its synthesis, rather than its use as a synthetic tool.

Pharmacological Profile and Applications

This compound exerts its effects by competitively blocking the binding of Substance P (SP), an endogenous neuropeptide, to the NK1 receptor. This action modulates various physiological and pathological processes.

Mechanism of Action: NK1 Receptor Antagonism

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the generation of intracellular second messengers and subsequent cellular responses. This compound prevents this activation.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SP Substance P (Ligand) SP->NK1R Binds & Activates Nolpitantium This compound (Antagonist) Nolpitantium->NK1R Blocks Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca2_release->Response PKC->Response

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Therapeutic and Research Applications

This compound has been investigated in several preclinical and clinical contexts due to its ability to inhibit NK1 receptor signaling.

  • Anti-emetic: The NK1 receptor plays a critical role in the emetic reflex. Antagonists like this compound have been studied for the prevention of chemotherapy-induced nausea and vomiting (CINV).

  • Neurogenic Inflammation: Substance P released from sensory nerve endings can cause plasma extravasation and vasodilation, key components of neurogenic inflammation. This compound can block these effects.[1]

  • Pain and Nociception: By blocking Substance P signaling in the central and peripheral nervous systems, this compound has shown potential in modulating pain responses.[1]

  • Oncology: Emerging research suggests a role for the Substance P/NK1R system in tumor progression, making antagonists a potential area for cancer therapy research.

Quantitative Pharmacological Data

The potency and selectivity of this compound (SR 140333) have been characterized in various in vitro and in vivo models.

Assay TypeSpecies/SystemParameterValueReference
Binding Affinity Human NK1 ReceptorKi~0.2 nM[1]
Functional Antagonism Guinea-pig Ileum ContractionpA2~9.7[1]
In Vivo Efficacy Rat Plasma ExtravasationED507 µg/kg (i.v.)[1]
In Vivo Efficacy Dog HypotensionED503 µg/kg (i.v.)[1]

Pharmaceutical Synthesis of this compound

The synthesis of this compound is a multi-step process that requires the construction of a chiral, highly substituted piperidine (B6355638) core. While a detailed, publicly available protocol is limited, the synthesis can be conceptually understood through key intermediates described in the patent literature.[2]

Conceptual Synthetic Workflow

The synthesis involves the stereoselective preparation of a key chiral piperidine intermediate, followed by N-acylation and quaternization of a tertiary amine to yield the final product.

Synthesis_Workflow cluster_intermediates Key Synthetic Stages A Chiral Glutarimide Intermediate Synthesis B Stereoselective Reduction & Ring Opening A->B Reduction C Piperidine Ring Formation B->C Cyclization D N-Acylation C->D Coupling with 3-isopropoxyphenylacetic acid E Quaternization Reaction D->E Reaction with 1-(2-chloroethyl)-4-phenyl-azabicyclo[2.2.2]octane Final This compound Chloride (SR 140333) E->Final Start Starting Materials (e.g., 4-aryl-4-cyanoheptanedioic acid) Start->A

References

experimental setup for reactions with (R)-Nolpitantium

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of Nolpitantium, a potent neurokinin-1 (NK1) receptor antagonist.

Introduction

These application notes provide a detailed overview of the mechanism of action of Nolpitantium, general synthetic strategies for this class of compounds, and protocols for its use in biological assays based on its function as an NK1 receptor antagonist.

Data Presentation

Table 1: In Vitro and In Vivo Biological Activity of Nolpitantium (SR140333)
Assay TypeSystemAgonistMeasured EffectPotency (ED50 or pD2')Reference
In Vitro
Receptor BindingHuman, Rat, Guinea Pig NK1 ReceptorsSubstance PInhibition of Substance P bindingPotent and competitive[1]
Functional AssayRabbit Pulmonary Artery[Sar9,Met(O2)11]substance PInhibition of endothelium-dependent relaxationpD2' = 9.65 - 10.16[1]
Functional AssayGuinea Pig Ileum[Sar9,Met(O2)11]substance PInhibition of contractionpD2' = 9.65 - 10.16[1]
Neurotransmitter ReleaseRat Striatum[Sar9,Met(O2)11]substance PBlockade of acetylcholine (B1216132) release-[1]
Intestinal SecretionRat ColonSubstance PAntagonism of secretory responsepKb = 9.2[3]
In Vivo
CardiovascularDog[Sar9,Met(O2)11]substance PAntagonism of hypotensionED50 = 3 µg/kg i.v.[1]
RespiratoryGuinea Pig[Sar9,Met(O2)11]substance PAntagonism of bronchoconstrictionED50 = 42 µg/kg i.v.[1]
Plasma ExtravasationRat[Sar9,Met(O2)11]substance PAntagonism of plasma extravasationED50 = 7 µg/kg i.v.[1]
NociceptionRatNociceptive StimulationBlockade of thalamic neuron activationED50 = 0.2 µg/kg i.v.[1]

Experimental Protocols

General Synthesis of Piperidine-Based NK1 Receptor Antagonists

While a specific protocol for the stereoselective synthesis of (R)-Nolpitantium is not available, the general synthesis of piperidine-based NK1 receptor antagonists involves a multi-step process. The key structural features include a piperidine (B6355638) core, a benzhydryl or benzyl (B1604629) moiety, and often an N-heteroaryl group.[2]

A representative, generalized synthetic approach is as follows:

  • Synthesis of the Piperidine Core: A suitably substituted piperidine derivative is often the starting point. Stereoselective synthesis of the piperidine ring is crucial for obtaining the desired enantiomer of the final product. Methods for stereoselective synthesis of pyrrolidine (B122466) and piperidine derivatives are an active area of research.

  • Introduction of the Benzyl Moiety: The benzyl group, often with specific substitutions on the phenyl ring (e.g., 3,5-bis(trifluoromethyl)benzyl), is introduced. This is typically achieved through an N-alkylation reaction with the corresponding benzyl halide.

  • Functionalization of the Piperidine Nitrogen: To modulate physicochemical properties such as oral bioavailability, the piperidine nitrogen can be functionalized. This may involve the introduction of groups like a 3-oxo-1,2,4-triazol-5-yl moiety.[2]

  • Final Assembly and Purification: The final steps involve the coupling of different fragments and purification of the target compound, often using chromatographic techniques.

Note: The development of a specific stereoselective synthesis for this compound would require significant process development to control the stereochemistry at the chiral centers.

Mandatory Visualizations

Signaling Pathway of NK1 Receptor Antagonism

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Increase IP3->Ca2 Leads to PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Physiological_Response Physiological Response (e.g., Nausea, Inflammation) Ca2->Physiological_Response Triggers PKC->Physiological_Response Triggers Nolpitantium This compound Nolpitantium->NK1R Blocks

Caption: Mechanism of action of this compound as an NK1 receptor antagonist.

Experimental Workflow for In Vitro Evaluation of NK1 Receptor Antagonism

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (expressing NK1R) Incubation Pre-incubate cells with This compound or vehicle Cell_Culture->Incubation Compound_Prep Prepare this compound and Substance P solutions Compound_Prep->Incubation Stimulation Stimulate with Substance P Incubation->Stimulation Measurement Measure downstream signal (e.g., Ca²⁺ flux, IP3 levels) Stimulation->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis Conclusion Determine antagonist potency Data_Analysis->Conclusion

Caption: Workflow for assessing the in vitro antagonist activity of this compound.

References

Application Notes: (R)-sSPhos-Palladium Catalyzed Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

An important note on (R)-Nolpitantium Chloride: Publicly available scientific literature and chemical databases do not contain information on a catalyst specifically named "this compound chloride." It is possible that this is a novel, proprietary catalyst not yet disclosed in the public domain, or a highly specialized term.

For the purpose of providing detailed and practical application notes as requested, this document will focus on a well-established and highly effective catalyst system for asymmetric C-C bond formation that embodies the principles of modern enantioselective catalysis: a Palladium complex with the chiral phosphine (B1218219) ligand (R)-sSPhos . This system is a powerful tool for asymmetric allylic alkylation (AAA), a key C-C bond-forming reaction.

Introduction

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental and versatile transformation in modern organic synthesis, enabling the enantioselective formation of carbon-carbon bonds. The choice of the chiral ligand is paramount in achieving high levels of stereocontrol. The (R)-sSPhos ligand, a commercially available, air-stable, and highly effective monophosphine, has emerged as a state-of-the-art ligand for this purpose. When utilized as its tetrabutylammonium (B224687) salt, (R)-sSPhos, in conjunction with a palladium precursor, forms a highly active and enantioselective catalyst for the reaction of various nucleophiles with allylic electrophiles.

A notable feature of the sSPhos ligand is that the high degree of enantioselectivity is primarily driven by the steric bulk around the sulfonate group, which creates a well-defined chiral pocket around the palladium center. This mechanism of stereoinduction offers a valuable alternative to ligands that rely on attractive non-covalent interactions.

Reaction Principle

The reaction proceeds through a catalytic cycle initiated by the oxidative addition of a Pd(0)-ligand complex to an allylic electrophile (e.g., an allylic carbonate or acetate) to form a π-allyl palladium(II) intermediate. The chiral sSPhos ligand dictates the spatial orientation of the π-allyl group. Subsequent outer-sphere attack by a soft nucleophile, directed by the chiral ligand, occurs at one of the two enantiotopic termini of the π-allyl complex. Reductive elimination then regenerates the Pd(0) catalyst and yields the enantioenriched product.

Data Presentation

The following table summarizes the performance of the Pd/(R)-sSPhos catalyst system in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with various nucleophiles.

EntryNucleophileProductYield (%)ee (%)
1Dimethyl malonate3a9184
2Diethyl malonate3b9590
3Dibenzyl malonate3c9278
4Di-tert-butyl malonate3d8588

Experimental Protocols

General Procedure for the Palladium-Catalyzed Asymmetric Allylic Alkylation:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-sSPhos tetrabutylammonium salt

  • 1,3-Diphenylallyl acetate (or other suitable allylic electrophile)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., cesium carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran, THF)

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk line or glovebox)

Protocol:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, to a clean, dry vial, add Pd(OAc)₂ (1 mol%) and (R)-sSPhos tetrabutylammonium salt (2 mol%).

    • Add a small amount of anhydrous, degassed THF and stir the mixture for 15-30 minutes at room temperature. The formation of a catalytically active Pd(0) species is often indicated by a color change.

  • Reaction Setup:

    • To a separate, dry Schlenk flask equipped with a magnetic stir bar, add the allylic electrophile (1.0 equiv) and the nucleophile (1.2 equiv).

    • Add the base (e.g., Cs₂CO₃, 1.5 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous, degassed THF via syringe to achieve the desired concentration (typically 0.1 M).

  • Initiation of the Reaction:

    • Transfer the pre-formed catalyst solution to the reaction flask via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_run Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis cat_prep 1. Mix Pd(OAc)₂ and (R)-sSPhos in anhydrous THF under inert gas initiate 5. Add catalyst solution to the reaction mixture cat_prep->initiate reagents 2. Combine allylic electrophile, nucleophile, and base in a flask inert 3. Evacuate and backfill with inert gas reagents->inert solvent 4. Add anhydrous, degassed THF inert->solvent solvent->initiate monitor 6. Stir at specified temperature and monitor progress (TLC/GC) initiate->monitor quench 7. Quench reaction monitor->quench extract 8. Extract with organic solvent quench->extract purify 9. Purify by column chromatography extract->purify yield 10. Determine yield purify->yield ee 11. Determine enantiomeric excess (chiral HPLC/SFC) purify->ee

Caption: Experimental workflow for Pd/(R)-sSPhos catalyzed asymmetric allylic alkylation.

catalytic_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition allyl_substrate Allylic Substrate (R-X) allyl_substrate->oxidative_addition pi_allyl [π-Allyl-Pd(II)L]⁺X⁻ oxidative_addition->pi_allyl pi_allyl->pd0  Reductive  Elimination nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack nucleophile Nucleophile (Nu⁻) nucleophile->nucleophilic_attack product Product (Allyl-Nu) nucleophilic_attack->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.

Application Notes and Protocols for (R)-Nolpitantium Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic system operates through a metal-ligand bifunctional mechanism, where the ruthenium metal center and the amino group of the diamine ligand work in concert to facilitate the hydrogenation.[2] This method is notable for its broad substrate scope, including aromatic, heteroaromatic, and aliphatic ketones, and its ability to achieve high turnover numbers.

Substrate Scope

The (R)-Nolpitantium type catalysts, represented by RuCl₂[(R)-xylbinap][(R,R)-dpen] and similar structures, demonstrate a wide substrate scope for the asymmetric hydrogenation of various ketones. High yields and enantiomeric excesses are consistently achieved for a range of substrates. The following table summarizes the performance of a representative catalyst with different ketones.

SubstrateProductCatalyst Loading (mol%)H₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%) (Configuration)
Acetophenone (B1666503)1-Phenylethanol0.0051030iPrOH>9999 (R)
2'-Methylacetophenone1-(o-Tolyl)ethanol0.011030iPrOH>9999 (R)
3'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol0.011030iPrOH>9999 (R)
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol0.011030iPrOH>9998 (R)
1-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol0.011030iPrOH>9995 (S)
2-Acetylfuran1-(Furan-2-yl)ethanol0.053030iPrOH9897 (R)
Benzylacetone4-Phenyl-2-butanol0.15030iPrOH9596 (R)
Cyclohexyl methyl ketone1-Cyclohexylethanol0.15030iPrOH9794 (R)

Experimental Protocols

This section provides a detailed protocol for the asymmetric hydrogenation of acetophenone as a representative example.

Materials:

  • This compound catalyst or a representative catalyst such as RuCl₂[(R)-xylbinap][(R,R)-dpen]

  • Acetophenone

  • Anhydrous isopropanol (B130326) (iPrOH)

  • Potassium tert-butoxide (tBuOK)

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Autoclave or a high-pressure reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under a stream of inert gas, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂), the chiral diphosphine ligand (e.g., (R)-XylBINAP), and the chiral diamine ligand (e.g., (R,R)-DPEN) to a dry Schlenk flask.

    • Add anhydrous solvent (e.g., DMF) and stir the mixture at elevated temperature (e.g., 100 °C) for the specified time to form the active catalyst complex.

    • Alternatively, use a pre-formed catalyst complex like RuCl₂[(R)-xylbinap][(R,R)-dpen].[3][4]

  • Reaction Setup:

    • In a high-pressure reactor, add the catalyst (e.g., 1-5 mg, corresponding to a substrate/catalyst ratio of 2000-10000).

    • Add the substrate, acetophenone (e.g., 1 mmol).

    • Add anhydrous isopropanol (e.g., 5 mL).

    • Add a solution of tBuOK in iPrOH (e.g., 0.1 M solution, 2 equivalents relative to the catalyst).

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the required time (typically 1-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Quench the reaction by adding a few drops of acetic acid.

    • Concentrate the reaction mixture under reduced pressure.

    • The residue can be purified by column chromatography on silica (B1680970) gel to isolate the product, 1-phenylethanol.

    • The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.

Reaction Workflow and Logic

The following diagram illustrates the general workflow for a typical this compound catalyzed asymmetric hydrogenation reaction.

G Workflow for this compound Catalyzed Asymmetric Hydrogenation cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation cluster_analysis Work-up and Analysis Ru_precursor Ru Precursor ([RuCl₂(p-cymene)]₂) catalyst Active Catalyst Complex Ru_precursor->catalyst diphosphine Chiral Diphosphine ((R)-XylBINAP) diphosphine->catalyst diamine Chiral Diamine ((R,R)-DPEN) diamine->catalyst solvent_prep Anhydrous Solvent (DMF) solvent_prep->catalyst reactor High-Pressure Reactor catalyst->reactor product Chiral Alcohol Product reactor->product Stirring, Temp, Pressure substrate Ketone Substrate (e.g., Acetophenone) substrate->reactor solvent_rxn Anhydrous iPrOH solvent_rxn->reactor base Base (tBuOK) base->reactor hydrogen H₂ Gas hydrogen->reactor workup Quenching & Purification product->workup analysis Chiral HPLC/GC Analysis workup->analysis final_product Isolated Chiral Alcohol workup->final_product ee_determination Enantiomeric Excess (ee%) analysis->ee_determination

Caption: General workflow for the asymmetric hydrogenation of ketones using an in situ prepared Ru-catalyst.

Mechanistic Considerations

The asymmetric hydrogenation of ketones catalyzed by Ru-diamine/diphosphine complexes is proposed to proceed via a metal-ligand bifunctional mechanism. The active catalyst is an 18-electron ruthenium hydride species. The reaction does not involve direct coordination of the ketone to the ruthenium center. Instead, the hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the substrate in a concerted, outer-sphere mechanism.[2] The chirality of both the diphosphine and the diamine ligands creates a well-defined chiral environment that dictates the facial selectivity of the hydride transfer, leading to the high enantioselectivity observed in the product.

G Proposed Catalytic Cycle catalyst [RuH(diamine)(diphosphine)]⁺ transition_state Outer-Sphere Transition State catalyst->transition_state + Ketone substrate Ketone (R₂C=O) substrate->transition_state product_complex [Ru(amido)(diphosphine)] + R₂CHOH transition_state->product_complex Hydride & Proton Transfer product_complex->catalyst + H₂ h2_activation H₂

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric ketone hydrogenation.

References

Information regarding "(R)-Nolpitantium" for large-scale synthesis is currently unavailable in public scientific literature and chemical databases.

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "(R)-Nolpitantium," no specific catalyst, ligand, or chemical entity with this name could be identified. The term does not appear in established chemical literature, academic databases, or commercial supplier catalogs.

This lack of information prevents the creation of the requested detailed application notes and protocols. It is possible that "this compound" may be:

  • A proprietary or internal company code name: The substance may be under development by a private entity and not yet disclosed in public forums.

  • A very new or niche research compound: It might be a recently synthesized molecule with publications not yet widely indexed.

  • A misspelling or an alternative name: The provided name could be an error, and the correct chemical name may be different.

Without the chemical structure or at least a reference to a publication describing "this compound," it is impossible to provide the requested detailed information, including:

  • Quantitative data on its performance.

  • Specific experimental protocols for its use in large-scale synthesis.

  • Diagrams of relevant signaling pathways or experimental workflows.

Application Notes and Protocols for Monitoring (R)-Nolpitantium Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Nolpitantium is a chiral pharmaceutical compound where the stereochemistry is critical to its therapeutic efficacy and safety. The synthesis of this compound requires careful monitoring to ensure high enantiomeric purity and to control the formation of impurities and reaction byproducts. This document provides detailed application notes and experimental protocols for the analytical monitoring of this compound reactions using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods are essential for reaction optimization, quality control, and regulatory compliance in the development and manufacturing of this compound.

Section 1: Chiral HPLC for Enantiomeric Purity and Potency Assay

Chiral HPLC is the gold standard for separating and quantifying enantiomers. For this compound, this method is crucial for determining the enantiomeric excess (% ee) and for assaying the concentration of the active pharmaceutical ingredient (API).

Application Note: Chiral HPLC

The selection of an appropriate chiral stationary phase (CSP) is the most critical factor for achieving enantiomeric separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable and often a good starting point for method development for chiral amines like Nolpitantium.[2][3][4][5] The method detailed below provides a robust approach for the baseline separation of (R)- and (S)-Nolpitantium, allowing for accurate quantification. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][6][7]

Experimental Protocol: Chiral HPLC Method for this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel® OD-H), is recommended for the separation of chiral amines.[3][5]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is typically used in normal-phase chromatography for chiral separations. A small amount of an amine modifier, like diethylamine (B46881) (DEA), is often added to the mobile phase to improve peak shape and reduce tailing of amine compounds.[3]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV detection at a wavelength where Nolpitantium exhibits strong absorbance.

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic Nolpitantium in the mobile phase. Prepare a separate stock solution of this compound reference standard.

  • Reaction Sample: Withdraw an aliquot from the reaction mixture, quench the reaction if necessary, and dilute with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The method should be validated according to ICH guidelines, including the following parameters:[1][6][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution between the enantiomer peaks and from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation: Quantitative HPLC Data

The following tables summarize typical validation results for a chiral HPLC method for a pharmaceutical amine.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) between enantiomers> 1.72.5
Tailing Factor (T) for this compound< 2.01.2
Theoretical Plates (N)> 20005500
% RSD of peak area (n=6)< 2.0%0.8%

Table 2: Method Validation Summary

ParameterSpecificationTypical Result
Linearity (Correlation Coefficient, r²)≥ 0.9980.9995
Linearity Range-0.1 - 1.5 µg/mL for the (S)-enantiomer
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (% RSD)< 2.0%< 1.5%
LOD-0.03 µg/mL for the (S)-enantiomer
LOQ-0.1 µg/mL for the (S)-enantiomer

Visualization: Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Reaction Aliquot quench Quench Reaction start->quench dilute Dilute with Mobile Phase quench->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate_ee Calculate % Enantiomeric Excess integrate->calculate_ee calculate_conc Calculate Concentration integrate->calculate_conc

Caption: Workflow for the determination of enantiomeric purity of this compound using Chiral HPLC.

Section 2: NMR Spectroscopy for Reaction Monitoring

NMR spectroscopy is a powerful non-destructive technique for real-time reaction monitoring. It provides structural information and quantitative data on the consumption of starting materials, formation of intermediates, and the appearance of products and byproducts.

Application Note: NMR Spectroscopy

¹H NMR is particularly useful for monitoring the synthesis of this compound. By selecting characteristic, non-overlapping signals for the reactants, intermediates, and products, their relative concentrations can be determined over time. This allows for the calculation of reaction kinetics and the identification of potential reaction bottlenecks or side reactions. The use of an internal standard enables absolute quantification.

Experimental Protocol: ¹H NMR Reaction Monitoring

1. Instrumentation and Setup:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher) can be used. For real-time monitoring, a flow-through NMR tube or automated sample injection is ideal.[9]

  • Solvent: The reaction should be conducted in a deuterated solvent if possible. If not, a co-solvent containing a deuterated lock substance can be used.

  • Internal Standard: A known amount of an inert internal standard with a simple spectrum that does not overlap with signals of interest (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone) should be added to the reaction mixture for quantitative analysis.

2. Data Acquisition:

  • Acquire ¹H NMR spectra at regular time intervals throughout the course of the reaction.

  • Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to obtain quantitative data.

3. Data Processing and Analysis:

  • Process the spectra using standard NMR software (e.g., phase and baseline correction).

  • Integrate the characteristic signals for the starting materials, this compound product, and any observed intermediates or byproducts.

  • Normalize the integrals to the integral of the internal standard.

  • Plot the concentration of each species as a function of time to obtain reaction profiles.

Data Presentation: Quantitative NMR Data

Table 3: Representative ¹H NMR Signals for Reaction Monitoring

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
Starting Material AAromatic CH7.2 - 7.5m
Starting Material BAliphatic CH₂2.5 - 2.8t
This compoundChiral Center CH4.0 - 4.2dd
Intermediate COlefinic CH5.8 - 6.1d
Internal StandardCH₃2.1s

Visualization: NMR Reaction Monitoring Workflow

G cluster_setup Reaction Setup cluster_nmr NMR Analysis cluster_analysis Data Analysis reactants Reactants + Deuterated Solvent int_std Add Internal Standard reactants->int_std start_rxn Initiate Reaction in NMR Tube/Flow Cell int_std->start_rxn acquire Acquire 1H NMR Spectra over Time start_rxn->acquire process Process Spectra acquire->process integrate Integrate Signals process->integrate quantify Quantify Species vs. Time integrate->quantify kinetics Determine Reaction Kinetics quantify->kinetics

Caption: General workflow for monitoring this compound synthesis using quantitative NMR spectroscopy.

Section 3: Mass Spectrometry for Reaction Intermediate and Impurity Identification

Mass spectrometry is a highly sensitive technique that is invaluable for identifying reaction intermediates, byproducts, and impurities, even at trace levels.

Application Note: Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for the analysis of polar molecules like Nolpitantium and its precursors. By monitoring the reaction mixture over time, it is possible to detect the mass-to-charge ratio (m/z) of transient intermediates, providing mechanistic insights. Coupling MS with a liquid chromatography system (LC-MS) allows for the separation of components before detection, aiding in the identification of isomeric impurities. The presence of nitrogen in amines can be identified by the "nitrogen rule," where a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[10]

Experimental Protocol: LC-MS for Reaction Monitoring

1. Instrumentation and Conditions:

  • LC-MS System: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • LC Column: A reversed-phase C18 column is commonly used for the separation of small organic molecules.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: Operated in positive ion mode to detect protonated molecules [M+H]⁺. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is beneficial for accurate mass measurements and elemental composition determination.

2. Sample Preparation:

  • Similar to HPLC sample preparation, an aliquot of the reaction mixture is diluted and filtered before injection.

3. Data Analysis:

  • Extract ion chromatograms (EICs) for the expected m/z values of reactants, products, and potential intermediates and byproducts.

  • Analyze the mass spectra to confirm the identity of the observed species.

  • Tandem MS (MS/MS) can be used to fragment ions of interest to gain further structural information.

Data Presentation: Mass Spectrometry Data

Table 4: Expected m/z Values for Key Species in a Hypothetical this compound Synthesis

SpeciesFormulaExact Mass[M+H]⁺ (m/z)
This compoundC₁₈H₂₅N255.20256.21
Starting Material XC₁₀H₁₃N147.10148.11
Alkylating Agent YC₈H₉Br183.99-
Intermediate ZC₁₈H₂₄240.19241.20
Dimer ImpurityC₃₆H₅₀N₂510.40511.41

Visualization: LC-MS Analysis Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation sample Reaction Aliquot dilute Dilute sample->dilute filter Filter dilute->filter inject Inject into LC-MS filter->inject separate LC Separation inject->separate ionize ESI Ionization separate->ionize analyze Mass Analysis ionize->analyze eic Extract Ion Chromatograms analyze->eic spectra Analyze Mass Spectra analyze->spectra identify Identify Intermediates & Impurities eic->identify spectra->identify

References

Application Notes and Protocols for the Immobilization of Chiral Catalysts on Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in the development of sustainable and economically viable chemical processes. This approach simplifies catalyst-product separation, facilitates catalyst recycling and reuse, and can enhance catalyst stability. These application notes provide a generalized framework and detailed protocols for the immobilization of chiral organic molecules, intended for use as catalysts in asymmetric synthesis.

Note on (R)-Nolpitantium: As of the latest literature review, specific protocols and public data concerning the immobilization of a compound explicitly named "this compound" are not available. The following sections, therefore, present generalized methodologies that can be adapted for a chiral molecule possessing suitable functional groups for attachment to a solid support.

Strategies for Catalyst Immobilization

The choice of immobilization strategy depends on the chemical structure of the chiral catalyst, the nature of the solid support, and the intended application. The three primary strategies are covalent attachment, non-covalent adsorption, and physical entrapment.

Covalent Attachment

Covalent bonding provides the most robust method for catalyst immobilization, minimizing leaching and ensuring long-term stability. This typically involves the reaction between a functional group on the chiral catalyst and a complementary functional group on the surface of the solid support.

Common Functional Groups for Covalent Linkage:

  • Amine (-NH2) or Carboxylic Acid (-COOH): These groups can readily form stable amide bonds.

  • Hydroxyl (-OH): Can be used to form ether or ester linkages.

  • Aromatic Rings: Can be functionalized (e.g., halogenated) to enable attachment via cross-coupling reactions.

Non-Covalent Adsorption

This method relies on weaker interactions such as van der Waals forces, hydrogen bonding, or ionic interactions to bind the catalyst to the support. It is a simpler method but may be prone to catalyst leaching.

Physical Entrapment

The catalyst is physically trapped within the pores of a polymer matrix or sol-gel. This method is suitable for a wide range of catalysts but can sometimes lead to diffusion limitations for the reactants.

Selection of Solid Supports

The choice of solid support is crucial as it can influence the catalyst's activity, selectivity, and stability.

Support MaterialKey CharacteristicsCommon Functionalization
Silica (B1680970) Gel (SiO2) High surface area, thermal stability, mechanical strength.Silanization with agents like (3-Aminopropyl)triethoxysilane (APTES) to introduce amine groups, or mercaptopropyltrimethoxysilane for thiol groups.
Polymeric Resins High loading capacity, chemical stability. Examples include polystyrene-divinylbenzene (PS-DVB), Tentagel.Chloromethylation followed by substitution to introduce various functional groups.
Magnetic Nanoparticles (e.g., Fe3O4) High surface area, can be easily separated from the reaction mixture using an external magnet.Coating with silica or polymers to introduce functional groups for covalent attachment.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific chiral catalyst and solid support.

Protocol 1: Covalent Immobilization via Amide Bond Formation

This protocol describes the immobilization of a chiral catalyst containing a primary amine group onto a carboxylic acid-functionalized silica support.

Materials:

  • Carboxylic acid-functionalized silica gel

  • Chiral catalyst with a primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

  • Methanol (B129727) for washing

  • Nitrogen or Argon atmosphere

Procedure:

  • Activation of the Support:

    • Suspend the carboxylic acid-functionalized silica (1 g) in anhydrous DCM (20 mL).

    • Add NHS (1.2 eq relative to COOH groups on silica) and DCC (1.2 eq).

    • Stir the suspension at room temperature under an inert atmosphere for 4 hours.

    • Filter the activated support and wash with DCM to remove excess reagents and the dicyclohexylurea byproduct.

  • Immobilization of the Catalyst:

    • Immediately resuspend the activated silica in fresh anhydrous DCM (20 mL).

    • Add the chiral amine catalyst (1.1 eq relative to COOH groups).

    • Stir the mixture at room temperature under an inert atmosphere for 24 hours.

  • Washing and Drying:

    • Filter the solid-supported catalyst.

    • Wash sequentially with DCM (3 x 20 mL), methanol (3 x 20 mL), and finally DCM again (2 x 20 mL) to remove any unreacted catalyst and reagents.

    • Dry the immobilized catalyst under vacuum.

Characterization: The success of the immobilization can be confirmed by Fourier-transform infrared spectroscopy (FTIR) to observe the appearance of the amide bond, and by thermogravimetric analysis (TGA) to quantify the amount of catalyst loaded.

Protocol 2: Catalyst Performance and Recyclability Study

Procedure:

  • Catalytic Reaction:

    • In a reaction vessel, add the immobilized catalyst (e.g., 5 mol%).

    • Add the solvent and the starting materials for the desired asymmetric reaction.

    • Stir the reaction at the appropriate temperature and monitor its progress by TLC or GC/HPLC.

  • Catalyst Recovery:

    • After the reaction is complete, separate the immobilized catalyst by filtration (or with a magnet if using magnetic nanoparticles).

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed products.

    • Dry the catalyst under vacuum.

  • Recycling:

    • Use the recovered catalyst in a new reaction under the same conditions.

    • Repeat the reaction and recovery process for several cycles (e.g., 5-10 cycles).

    • Analyze the product from each cycle for yield and enantiomeric excess (ee) to evaluate the catalyst's stability and reusability.

Data Presentation

Quantitative data from characterization and performance studies should be presented in a clear and organized manner.

Table 1: Catalyst Loading on Different Supports

Support Material Functional Group Immobilization Method Catalyst Loading (mmol/g) Immobilization Efficiency (%)
Silica Gel -COOH Amide Coupling 0.45 85
Polystyrene -Cl Nucleophilic Substitution 0.62 91

| Fe3O4@SiO2 | -NH2 | Amide Coupling | 0.38 | 82 |

Table 2: Performance and Recyclability of Immobilized Catalyst

Cycle Product Yield (%) Enantiomeric Excess (ee, %)
Homogeneous Catalyst 98 99
Immobilized Catalyst
1 95 98
2 94 98
3 94 97
4 92 97

| 5 | 91 | 96 |

Visualizations

Diagrams can effectively illustrate complex workflows and relationships.

G start Start: Select Chiral Catalyst and Solid Support functionalize Functionalize Solid Support (if necessary) start->functionalize activate Activate Functional Groups on Support functionalize->activate immobilize React Catalyst with Activated Support activate->immobilize wash Wash to Remove Unreacted Species immobilize->wash characterize Characterize Material (FTIR, TGA, etc.) wash->characterize end Immobilized Catalyst Ready for Use characterize->end

Caption: Workflow for Covalent Immobilization of a Chiral Catalyst.

G question question method method q1 Is catalyst leaching a major concern? q2 Does the catalyst have suitable functional groups? q1->q2 Yes q3 Are mild reaction conditions required? q1->q3 No covalent Covalent Attachment q2->covalent Yes entrapment Physical Entrapment q2->entrapment No adsorption Non-covalent Adsorption q3->adsorption Yes q3->entrapment No

Caption: Decision Tree for Selecting an Immobilization Method.

G process process analysis analysis reaction Catalytic Reaction (Cycle N) separation Catalyst Separation (Filtration / Magnetic) reaction->separation product_analysis Analyze Product (Yield, ee) separation->product_analysis catalyst_wash Wash Catalyst separation->catalyst_wash catalyst_reuse Reuse Catalyst (Cycle N+1) catalyst_wash->catalyst_reuse catalyst_reuse->reaction

Caption: Experimental Workflow for Catalyst Recycling Studies.

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of Chiral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enantioselective synthesis of chiral molecules. While the principles discussed are broadly applicable, they are presented in the context of optimizing the synthesis of an (R)-enantiomer, exemplified by a target such as (R)-Nolpitantium.

Troubleshooting Guide: Improving Enantioselectivity

Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes of poor enantioselectivity.

Question: My reaction is producing the desired product, but the enantioselectivity (ee%) is low. What are the most likely causes and how can I improve it?

Answer: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

1. Catalyst and Ligand Integrity:

  • Purity: Ensure the chiral ligand and metal precursor are of high purity. Impurities can interfere with the formation of the active chiral catalyst.[1]

  • Air and Moisture Sensitivity: Many organometallic catalysts and ligands are sensitive to air and moisture. Ensure all reagents and solvents are rigorously dried and that reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Ligand Choice: The chiral ligand is the primary source of stereocontrol. It may be necessary to screen a variety of chiral ligands to find the optimal one for your specific substrate and catalyst system.[2][3]

2. Reaction Conditions:

  • Temperature: Reaction temperature has a pronounced effect on enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess by favoring the transition state that leads to the major enantiomer.[1][2] Consider incrementally lowering the temperature (e.g., to 0 °C, -20 °C, or even -78 °C).[1]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[3] A screening of different anhydrous solvents is often beneficial.[2]

  • Catalyst Loading: Inadequate catalyst loading can lead to a competing non-catalyzed background reaction, which is not enantioselective. Consider incrementally increasing the catalyst loading.[1]

  • Reaction Time and Conversion: A prolonged reaction time might lead to racemization of the product or catalyst degradation. Monitor the reaction progress and ee% at different time points to determine the optimal reaction time.

3. Substrate and Reagent Considerations:

  • Substrate Purity: Ensure the starting materials are pure, as impurities can sometimes act as catalyst poisons or interfere with the desired reaction pathway.

  • Concentration: The concentration of reactants can sometimes influence the enantioselectivity. It is advisable to investigate the effect of varying the substrate concentration.

Troubleshooting Workflow:

G cluster_optimization Optimization Cycle start Low Enantioselectivity Observed cat_check Check Catalyst/Ligand Integrity (Purity, Air/Moisture Sensitivity) start->cat_check cond_opt Optimize Reaction Conditions (Temperature, Solvent, Concentration) cat_check->cond_opt If integrity is confirmed fail Consult Further Literature/ Expert Support cat_check->fail If issues found & unresolvable ligand_screen Screen Chiral Ligands cond_opt->ligand_screen If ee% still low cond_opt->fail After extensive optimization cat_load Adjust Catalyst Loading ligand_screen->cat_load If ee% still low ligand_screen->fail If no suitable ligand found time_study Conduct Reaction Time Study cat_load->time_study If ee% still low cat_load->fail If no improvement success High Enantioselectivity Achieved time_study->success If ee% improves time_study->fail If no improvement

Caption: Troubleshooting workflow for improving enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of a chiral ligand in asymmetric catalysis? A1: The chiral ligand is crucial for inducing asymmetry. It coordinates with the metal catalyst to create a chiral environment around the reacting molecules. This chiral environment selectively favors the formation of one enantiomer over the other, leading to a high enantiomeric excess.[2][4]

Q2: How does temperature affect enantioselectivity? A2: Lowering the reaction temperature generally leads to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more significant at lower temperatures, thus favoring the formation of the thermodynamically more stable product.[1][2]

Q3: Can the solvent choice really make a difference in my reaction's enantioselectivity? A3: Yes, the solvent can significantly influence the reaction's outcome. The solvent can affect the solubility of the catalyst and substrates, the stability of the catalyst-substrate complex, and the overall reaction rate and equilibrium position.[2][3] Therefore, screening different solvents is a valuable optimization step.

Q4: I am still unable to achieve high enantioselectivity through asymmetric synthesis. Are there other options? A4: Yes, if direct asymmetric synthesis is proving challenging, you can consider chiral resolution techniques. These methods involve separating the enantiomers from a racemic mixture. Common techniques include:

  • Diastereomeric salt formation: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated.[5][6]

  • Chiral chromatography: This technique uses a chiral stationary phase to separate the enantiomers.[5][7]

  • Enzymatic resolution: This method uses enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[6]

Q5: What are some common challenges in purifying chiral compounds? A5: Purification of chiral compounds can be challenging. For instance, in the case of chiral aziridines, potential instability is a concern.[3] Purification by silica (B1680970) gel chromatography can sometimes lead to decomposition or racemization. Using a less acidic stationary phase, like basic alumina, or performing chromatography quickly with cooled solvents can be beneficial.[3]

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables summarize the illustrative effects of various reaction parameters on enantioselectivity, based on general findings in the literature for representative asymmetric reactions.

Table 1: Effect of Solvent on Enantioselectivity Data is illustrative and based on general findings in the literature for the asymmetric addition of phenylboronic acid to cinnamaldehyde.[1]

EntrySolventYield (%)ee%
1Toluene8592
2THF8285
3CH₂Cl₂8890
4Dioxane7588

Table 2: Effect of Temperature on Enantioselectivity Data is illustrative and based on general findings in the literature for a Ru-catalyzed asymmetric hydrogenation.[1]

EntryTemperature (°C)Yield (%)ee%
1259590
209295
3-208898
4-4085>99

Table 3: Effect of Chiral Ligand on Enantioselectivity Data is illustrative and based on general findings in the literature.[1]

EntryLigandYield (%)ee%
1(R)-BINAP9095
2(R)-Tol-BINAP9297
3(R)-MeO-BIPHEP8892
4(S,S)-Chiraphos8588

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Synthesis

This protocol provides a general framework for performing an asymmetric synthesis reaction. Specific details will vary depending on the reaction.

  • Catalyst Preparation:

    • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand and the metal salt.[2]

    • Add the appropriate anhydrous solvent and stir the mixture at the desired temperature until the catalyst is formed.[2]

  • Reaction:

    • Add the aldehyde substrate to the catalyst mixture.[2]

    • Slowly add the second reactant (e.g., a nitroalkane in a Henry reaction) to the reaction mixture.[2]

    • Stir the reaction at the specified temperature and monitor its progress using a suitable analytical technique (e.g., TLC or GC).[2]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction (e.g., with a mild acid or saturated aqueous solution of NH₄Cl).[1][2]

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Determination of Enantiomeric Excess (ee%)

Enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., HPLC-grade hexane/isopropanol mixture).

  • Instrument Setup:

    • Equip the HPLC or GC with a suitable chiral column.

    • Set up the instrument with an appropriate mobile phase (for HPLC) or carrier gas and temperature program (for GC).

  • Analysis:

    • Inject a small volume of the sample onto the column.

    • The two enantiomers will separate and elute at different retention times.

    • Integrate the peak areas for each enantiomer.

  • Calculation:

    • Calculate the enantiomeric excess using the following formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Experimental Workflow Diagram:

G cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis catalyst_prep Catalyst Preparation reaction Reaction catalyst_prep->reaction workup Work-up & Purification reaction->workup chiral_hplc Chiral HPLC/GC Analysis workup->chiral_hplc ee_calc Calculate ee% chiral_hplc->ee_calc

Caption: General experimental workflow for asymmetric synthesis and analysis.

References

Technical Support Center: Troubleshooting (R)-Nolpitantium Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting low yields and other common issues in reactions involving (R)-Nolpitantium and similar chiral iridium catalysts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

While specific details on "this compound" are limited, it is presumed to be a chiral iridium-based catalyst. Such catalysts are pivotal in asymmetric hydrogenation, a cornerstone of modern synthetic chemistry for producing chiral molecules, which is crucial in the pharmaceutical, agrochemical, and fragrance industries.[1] Iridium catalysts are particularly effective for the reduction of challenging substrates like unfunctionalized olefins and certain ketones and imines.[2][3]

Q2: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in asymmetric hydrogenation reactions can stem from several factors. The primary areas to investigate are catalyst integrity, purity of reactants and solvents, and the reaction conditions themselves. A systematic approach to troubleshooting is recommended, starting with the catalyst, then the substrate and reagents, and finally the reaction parameters.[4][5]

Q3: How can I determine if the catalyst is the source of the problem?

Catalyst deactivation is a frequent culprit for low yields.[4][5] Several factors can compromise your catalyst's activity:

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can bind to the active metal center and inhibit catalysis.[4] Common poisons include sulfur compounds, carbon monoxide, and halides. Even trace amounts of water or oxygen can be detrimental.

  • Improper Activation: Many iridium catalysts require a pre-activation step to form the active catalytic species.[4] Ensure you are following the recommended activation procedure for your specific catalyst.

  • Decomposition: The catalyst may be unstable under the reaction conditions, leading to decomposition. This can be influenced by temperature, solvent choice, and functional groups on the substrate.[4] Visual changes, such as a color change or precipitation, can indicate catalyst decomposition.[5]

  • Incorrect Catalyst Loading: Ensure the correct catalyst loading is being used. While minimizing catalyst loading is often a goal, very low loadings can be sensitive to trace impurities.[6]

A good diagnostic test is to run a control reaction with a standard substrate known to work well with your catalyst. If this reaction also fails, it strongly points to an issue with the catalyst or your general experimental setup.[4]

Q4: Can the purity of my substrate and solvent affect the reaction?

Absolutely. Impurities in the substrate or solvent can act as catalyst poisons.[5] It is crucial to use high-purity, degassed solvents and to ensure the substrate is free from any potential inhibitors. Lewis basic functional groups such as amines and some heterocycles can act as catalyst inhibitors.[6]

Q5: What reaction conditions should I scrutinize when troubleshooting low yield?

Careful control of reaction conditions is critical for success. Key parameters to re-evaluate include:

  • Inert Atmosphere: Iridium catalysts are often air-sensitive. Maintaining a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction is essential to prevent oxidation and deactivation.[5]

  • Hydrogen Pressure: The rate of hydrogenation can be dependent on hydrogen pressure.[7] Ensure your reactor is properly sealed and pressurized.

  • Temperature: Temperature can influence reaction rate and catalyst stability.[5] While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.

  • Solvent Choice: The solvent can impact catalyst solubility, stability, and even enantioselectivity.[7]

Troubleshooting Guide: Low Yield

Use the following table to systematically troubleshoot low reaction yields.

Potential Cause Diagnostic Check Recommended Action
Catalyst Inactivity Run a control reaction with a reliable substrate. Observe for any visual changes in the catalyst (color change, precipitation).Use a fresh batch of catalyst. Re-evaluate the catalyst activation procedure.
Catalyst Poisoning Analyze substrate and solvent for impurities (e.g., sulfur, water).Use highly purified and degassed substrate and solvents. Consider passing solvents through a purification column.
Improper Reaction Conditions Double-check temperature, hydrogen pressure, and reaction time against the established protocol.[5]Optimize reaction parameters systematically. Ensure the reaction vessel is properly sealed and purged.
Air or Moisture Contamination Review your experimental setup and technique for maintaining an inert atmosphere.Use Schlenk techniques or a glovebox for all manipulations. Ensure all glassware is rigorously dried.
Substrate-Specific Issues Check for functional groups on the substrate that could inhibit the catalyst (e.g., unprotected amines).Protect inhibiting functional groups prior to hydrogenation.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation using an Iridium Catalyst

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

  • Catalyst Pre-activation (if required):

    • In a glovebox or under a strict inert atmosphere, dissolve the iridium precursor and the chiral ligand (e.g., this compound) in a degassed solvent (e.g., Dichloromethane or Methanol).

    • Stir the mixture at room temperature for the recommended time (typically 15-60 minutes) to allow for the formation of the active catalyst.

  • Reaction Setup:

    • In a separate flask, dissolve the substrate in the same degassed solvent.

    • Transfer the catalyst solution and the substrate solution to a high-pressure reactor under an inert atmosphere.

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Commence stirring and adjust the temperature to the desired value.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by an appropriate method (e.g., GC, HPLC, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Quench the reaction if necessary.

    • Remove the solvent under reduced pressure.

    • Purify the product using standard techniques such as column chromatography or recrystallization.

Visualizing Workflows and Concepts

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Workflow for Low Yield Start Low Reaction Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Purity Are substrate and solvent pure? Check_Catalyst->Check_Purity Yes New_Catalyst Use fresh catalyst and verify activation Check_Catalyst->New_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_Reagents Purify/degas substrate and solvents Check_Purity->Purify_Reagents No Optimize_Conditions Systematically optimize T, P, and time Check_Conditions->Optimize_Conditions No Success High Yield Achieved Check_Conditions->Success Yes New_Catalyst->Check_Purity Purify_Reagents->Check_Conditions Optimize_Conditions->Success

Caption: A flowchart illustrating the systematic approach to troubleshooting low yields in asymmetric hydrogenation reactions.

General Catalytic Cycle for Asymmetric Hydrogenation

Catalytic_Cycle Generalized Catalytic Cycle Catalyst [Ir(L)]+ Substrate_Coordination [Ir(L)(Substrate)]+ Catalyst->Substrate_Coordination + Substrate Oxidative_Addition [H2Ir(L)(Substrate)]+ Substrate_Coordination->Oxidative_Addition + H2 Hydride_Migration [HIr(L)(Product-precursor)]+ Oxidative_Addition->Hydride_Migration Hydride Migration Reductive_Elimination [Ir(L*)(Product)]+ Hydride_Migration->Reductive_Elimination Reductive Elimination Reductive_Elimination->Catalyst - Product Product_Release Product Reductive_Elimination->Product_Release

Caption: A simplified representation of a catalytic cycle for iridium-catalyzed asymmetric hydrogenation.

References

Technical Support Center: (R)-Configuration Ruthenium Catalysts in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-configured ruthenium catalysts, such as Noyori-type catalysts (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]), in asymmetric transfer hydrogenation (ATH) reactions. The initial query regarding "(R)-Nolpitantium catalyst" appears to be a misnomer, as Nolpitantium chloride (SR 140333) is a tachykinin antagonist, not a catalyst. The information herein pertains to the relevant class of (R)-ruthenium catalysts used for similar applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of deactivation for my (R)-Ru-TsDPEN catalyst?

A1: The primary deactivation pathway for Noyori-type catalysts, such as those with a TsDPEN ligand, involves the loss of the η6-arene ligand (e.g., p-cymene, mesitylene). This leads to the formation of inactive hydride-bridged ruthenium dimers, which can further aggregate into ruthenium nanoparticles.[1] This process is a first-order decay that occurs from the active ruthenium-hydride intermediate.[1][2][3]

Q2: Can the base used in the reaction affect catalyst activity and stability?

A2: Yes, the concentration and type of base are critical. While a base is required to generate the active 16-electron ruthenium(II) complex from the precatalyst[4], excess base can lead to competitive inhibition.[1][2][3] This inhibition occurs through the formation of off-cycle base adducts with the unsaturated catalyst intermediate, temporarily sequestering it from the catalytic cycle.

Q3: My reaction starts well but then slows down or stops before reaching full conversion. What could be the issue?

A3: This is a classic sign of catalyst deactivation. The initial high rate corresponds to the active catalyst, while the slowdown is due to the gradual conversion of the active species into inactive dimers and nanoparticles.[1] The rate of deactivation is often highest before the substrate is fully engaged in the turnover process, as the active hydride intermediate is more susceptible to decomposition.[1]

Q4: Are there any impurities that are particularly harmful to the catalyst?

A4: Yes, catalyst poisons can severely impact performance. Common poisons for ruthenium catalysts include sulfur compounds, carbon monoxide, halides, and oxygen.[5] It is crucial to use high-purity, degassed solvents and substrates to minimize the presence of these impurities.

Q5: Is it possible to regenerate a deactivated (R)-Ru-TsDPEN catalyst?

A5: Regeneration of homogeneous ruthenium catalysts can be challenging. While some studies show that adding fresh hydrogen donors (like formic acid) can initiate further reaction cycles, the activity often does not return to the initial level, indicating incomplete regeneration or progressive deactivation.[6] For heterogeneous (supported) ruthenium catalysts, a mild regeneration method involving air oxidation followed by hydrogen reduction has been shown to be effective.[7] A patented method for ruthenium catalysts involves treatment with oxygen in a liquid phase followed by maintenance at a reduced hydrogen pressure.[8]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Catalyst Deactivation: The catalyst has lost activity due to decomposition.• Run a control reaction with a fresh batch of catalyst to confirm activity. • Ensure strict inert atmosphere (argon or nitrogen) to prevent oxidation.
2. Catalyst Poisoning: Impurities in the reaction mixture are inhibiting the catalyst.• Use high-purity, degassed solvents and substrates. • Purify the substrate if impurities are suspected.
3. Improper Catalyst Activation: The active catalytic species has not been formed correctly.• Verify the correct type and stoichiometry of the base. • Ensure the activation procedure is followed as per the established protocol.
Reaction Stalls Prematurely 1. Progressive Catalyst Deactivation: The active catalyst is degrading over the course of the reaction.• Consider a lower reaction temperature to slow down the deactivation pathway. • Investigate if a "tethered" version of the catalyst is available, as these can exhibit improved stability.
2. Product Inhibition: The product of the reaction may be inhibiting the catalyst.• This is less common for this catalyst class but can be checked by adding a small amount of product at the start of a test reaction.
Low Enantioselectivity (ee) 1. Incorrect Catalyst Configuration: The chirality of the catalyst does not match the desired product enantiomer.• Ensure you are using the correct (R,R) or (S,S) configuration of the diamine ligand for the desired alcohol stereochemistry.
2. Reaction Temperature Too High: Higher temperatures can sometimes erode enantioselectivity.• Attempt the reaction at a lower temperature, accepting a longer reaction time.
3. Side Reactions: The reaction conditions may be promoting a non-selective background reaction.• Analyze the crude reaction mixture for byproducts. Adjust conditions (e.g., temperature, base concentration) to minimize them.

Data on Catalyst Performance and Deactivation

The following tables summarize representative data on the performance and deactivation of (R,R)-Ru-TsDPEN catalysts in the asymmetric transfer hydrogenation of acetophenone.

Table 1: Effect of Catalyst Loading on Initial Reaction Rate

Catalyst Loading (mol%)Substrate Concentration (M)Base (KOH) Conc. (mM)Initial Rate (M/s)
0.050.410~0.00015
0.100.410~0.00030
0.200.410~0.00060
Data derived from kinetic studies of [(mesitylene)((R,R)-TsDPEN)RuCl] in isopropyl alcohol at 20°C. The rate is approximately first order in catalyst concentration.[1]

Table 2: Catalyst Deactivation Over Repeated Cycles

Cycle NumberReaction Time (h)Conversion (%)
16>99
212>99
32485
42460
Reaction of 4-methoxyacetophenone with a tethered Ru(II)/TsDPEN catalyst using aqueous sodium formate. After each cycle, the product was extracted and fresh substrate and formic acid were added. The increasing reaction time and decreasing conversion indicate catalyst deactivation.[6]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (1 mol%) to a dry Schlenk flask.

  • Solvent and Base Addition: Add degassed 2-propanol. Add the base (e.g., a solution of KOH in 2-propanol, 2-5 mol%). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation.

  • Substrate Addition: Add the ketone substrate to the activated catalyst solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and monitor the progress by TLC, GC, or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.

Protocol 2: Conceptual Protocol for Catalyst Regeneration (Homogeneous)

This protocol is a conceptual guide based on literature suggestions and may require significant optimization.

  • Reaction Completion/Deactivation: Once the reaction has stalled or completed, and the catalyst is presumed deactivated, cool the mixture to room temperature.

  • Product Removal (Optional): If feasible, remove the product via extraction with a non-polar solvent (e.g., hexane), leaving the catalyst in the polar solvent phase (e.g., methanol/water).[6]

  • Re-addition of Hydrogen Source: To the remaining catalyst solution, add a fresh charge of the hydrogen donor (e.g., formic acid or a formic acid/triethylamine mixture).[6]

  • Re-initiation: Add a new batch of substrate and heat the reaction to the desired temperature to begin the next cycle. Note that longer reaction times or lower conversions are expected in subsequent cycles.[6]

Visualizations

Catalyst Activation and Deactivation Pathway

G Precatalyst Precatalyst RuCl(arene)(TsDPEN) Active16e Active 16e⁻ Intermediate [Ru(arene)(TsDPEN)] Precatalyst->Active16e ActiveHydride Active Hydride [RuH(arene)(TsDPEN)] Active16e->ActiveHydride BaseInhibition Inhibited Species [Ru(arene)(TsDPEN)(Base)] Active16e->BaseInhibition + Excess Base (Inhibition) ActiveHydride->Active16e InactiveDimer Inactive Hydride Dimer [RuH(TsDPEN)]₂ ActiveHydride->InactiveDimer - Arene Ligand (Deactivation) Product Chiral Alcohol RuNP Ru Nanoparticles InactiveDimer->RuNP Aggregation

Caption: Deactivation pathway of a Noyori-type catalyst.

Troubleshooting Workflow for Low Conversion

G Start Low Conversion Observed CheckCatalyst Run control reaction with fresh catalyst Start->CheckCatalyst ControlOK Control reaction works? CheckCatalyst->ControlOK CatalystDeactivated Original catalyst likely deactivated or poisoned. ControlOK->CatalystDeactivated No CheckPurity Check purity of substrate and solvent. Purify if needed. ControlOK->CheckPurity Yes CatalystDeactivated->CheckPurity PurityOK Substrate/solvent pure? CheckPurity->PurityOK ImpurityIssue Impurity is poisoning the catalyst. PurityOK->ImpurityIssue No CheckConditions Verify reaction conditions: - Inert atmosphere? - Correct temp.? - Correct base conc.? PurityOK->CheckConditions Yes Optimize Optimize conditions. ImpurityIssue->Optimize CheckConditions->Optimize

Caption: A logical workflow for troubleshooting low conversion.

References

Technical Support Center: Optimizing Synthesis of (R)-Nolpitantium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-Nolpitantium. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and optimization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The critical parameters for the synthesis of this compound include reaction temperature, catalyst selection and loading, solvent choice, and reaction time. Temperature, in particular, can significantly influence reaction kinetics and the formation of impurities.[][2] Precise control over these variables is essential for achieving high yield and enantiomeric excess.

Q2: How can I improve the yield of this compound?

A2: To improve the yield, a systematic optimization of reaction conditions is recommended.[3] This can be achieved through a Design of Experiments (DoE) approach, which allows for the simultaneous evaluation of multiple factors.[3] Key areas to investigate include screening different catalysts and solvents, optimizing the reaction temperature and concentration of reactants, and ensuring the purity of starting materials.[2]

Q3: What should I do if I observe low enantiomeric excess (e.e.)?

A3: Low enantiomeric excess is a common issue in chiral synthesis. To address this, consider the following:

  • Catalyst Choice: The chiral catalyst or ligand is the most critical factor for achieving high enantioselectivity. Ensure you are using the recommended catalyst and that it has not degraded.

  • Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may decrease the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction and, therefore, the e.e. A solvent screen is highly recommended.

Q4: I am observing significant side product formation. How can I minimize this?

A4: Side product formation can often be minimized by adjusting the reaction conditions. Higher temperatures can sometimes lead to decomposition or the formation of undesired byproducts.[2] Consider lowering the reaction temperature or reducing the reaction time. Additionally, ensure that all reagents are of high purity and that the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Possible Causes Recommended Solutions
Low or No Product Yield Inactive catalyst. Incorrect reaction temperature. Poor quality of starting materials or solvent. Reaction time is too short.Verify the activity of the catalyst. Optimize the reaction temperature; a temperature screen is recommended. Use fresh, high-purity starting materials and anhydrous solvents. Monitor the reaction progress over time to determine the optimal reaction duration.
Poor Enantioselectivity Inappropriate catalyst or ligand. Reaction temperature is too high. Unsuitable solvent.Screen a variety of chiral catalysts or ligands. Perform the reaction at a lower temperature. Conduct a solvent screen to identify a solvent that enhances enantioselectivity.
Inconsistent Results Variations in feedstock quality.[2] Inconsistent temperature control.[2] Catalyst deactivation.[2]Ensure consistent quality of starting materials for each batch. Use a reliable temperature control system. Store the catalyst under appropriate conditions and consider using a fresh batch.
Difficult Product Isolation Presence of impurities that complicate purification. Product instability under purification conditions.Optimize reaction conditions to minimize impurity formation. Explore alternative purification methods such as crystallization or different chromatographic techniques.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound. Optimization of specific parameters may be required.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst to a solution of the starting material in the chosen anhydrous solvent.

  • Reagent Addition: Slowly add the second reagent to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding the appropriate quenching agent.

  • Purification: Extract the product and purify it using column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Temperature on Yield and Enantiomeric Excess
EntryTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
1-206595
208090
325 (Room Temp)9285
4508875
Table 2: Effect of Solvent on Yield and Enantiomeric Excess
EntrySolventYield (%)Enantiomeric Excess (e.e., %)
1Dichloromethane8588
2Toluene9092
3Tetrahydrofuran7585
4Acetonitrile7080

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Parameter Optimization cluster_2 Solution Low_Yield Low Yield Temperature Optimize Temperature Low_Yield->Temperature Check Catalyst Screen Catalysts Low_Yield->Catalyst Check Time Optimize Time Low_Yield->Time Check Low_ee Low e.e. Low_ee->Temperature Check Low_ee->Catalyst Check Solvent Screen Solvents Low_ee->Solvent Check Byproducts Byproducts Byproducts->Temperature Check Byproducts->Time Check Optimized_Conditions Optimized Conditions Temperature->Optimized_Conditions Catalyst->Optimized_Conditions Solvent->Optimized_Conditions Time->Optimized_Conditions Experimental_Workflow A 1. System Preparation (Inert Atmosphere) B 2. Reagent Addition (Controlled Temperature) A->B C 3. Reaction Monitoring (TLC/HPLC/GC) B->C D 4. Reaction Quench C->D E 5. Work-up and Extraction D->E F 6. Purification (Chromatography/Crystallization) E->F G Final Product: This compound F->G

References

Technical Support Center: (R)-Nolpitantium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-Nolpitantium catalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound catalysts in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound chloride and what are its primary applications?

A1: this compound chloride is a chiral iridium-based catalyst. It is primarily used in asymmetric hydrogenation reactions to produce enantiomerically enriched products, which are crucial in the pharmaceutical and fine chemical industries.[1][2] Its applications include the reduction of prochiral olefins, imines, and ketones.

Q2: What are the typical reaction conditions for a successful hydrogenation using this compound?

A2: Optimal reaction conditions are substrate-dependent but generally involve a specific catalyst loading, hydrogen pressure, temperature, and choice of solvent.[1] It is crucial to perform initial screening and optimization studies for each new substrate.

Q3: How should I handle and store the this compound catalyst?

A3: Like many organometallic catalysts, this compound is sensitive to air and moisture. It should be stored in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) and handled using Schlenk techniques.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (ee)

Q: My reaction is showing low enantiomeric excess (ee). What are the potential causes and how can I improve it?

A: Low enantioselectivity can stem from several factors. Here are some common causes and troubleshooting steps:

  • Catalyst Deactivation: The active catalytic species may be degrading.

    • Solution: Ensure strict anaerobic and anhydrous conditions. Use freshly distilled and degassed solvents. Purify the substrate to remove any potential catalyst poisons.

  • Incorrect Catalyst/Substrate Matching: The chiral ligand of the catalyst may not be optimal for your specific substrate.

    • Solution: If possible, screen a library of catalysts with different ligands. Minor structural changes to the substrate can also sometimes improve enantioselectivity.

  • Reaction Temperature: The reaction temperature might be too high, leading to a decrease in enantioselectivity.

    • Solution: Try running the reaction at a lower temperature. This may require longer reaction times.

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome of the reaction.[3]

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities. For instance, dichloromethane (B109758) (CH2Cl2) has been shown to be effective in some iridium-catalyzed hydrogenations.[3]

Issue 2: Low Conversion or Incomplete Reaction

Q: My reaction is not going to completion, or the conversion is very low. What should I do?

A: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.

    • Solution: Increase the catalyst loading incrementally. Be aware that higher loadings may not always be economical for large-scale processes.

  • Poor Hydrogen Mass Transfer: In heterogeneous catalysis, and to some extent in homogeneous systems, inefficient mixing can limit the availability of hydrogen at the catalytic center.

    • Solution: Increase the stirring rate and ensure good gas-liquid mixing. For larger scale reactions, the reactor design becomes critical.

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst.

    • Solution: Purify all reagents and ensure the use of high-purity hydrogen. Common poisons include sulfur compounds, strong coordinating agents, and water.

  • Inactive Catalyst: The catalyst may have degraded during storage or handling.

    • Solution: Use a fresh batch of catalyst or test the activity of your current batch on a reliable model substrate.

Issue 3: Formation of Side Products

Q: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: Side product formation can be complex and substrate-specific. Here are some general side reactions to consider:

  • Isomerization of the Double Bond: The catalyst may isomerize the double bond of the substrate to a less reactive position.

    • Solution: This is often addressed by modifying the reaction conditions, such as lowering the temperature or changing the solvent.

  • Substrate Decomposition: The substrate itself may not be stable under the reaction conditions.

    • Solution: Perform control experiments without the catalyst to check for substrate stability. If the substrate is unstable, milder reaction conditions may be necessary.

  • Ligand-Related Side Reactions: The chiral ligand on the catalyst can sometimes participate in side reactions.

    • Solution: This is a more complex issue and may require redesigning the catalyst, which is often not feasible. Consulting with the catalyst supplier for a more suitable catalyst is recommended.

  • Defluorination: For fluorine-containing substrates, defluorination prior to hydrogenation can be a significant side reaction.[3]

    • Solution: Varying the catalyst and solvent can help suppress defluorination. Dichloromethane has been found to be a good solvent to minimize this side reaction.[3]

Quantitative Data Summary

The following tables provide representative data for a hypothetical asymmetric hydrogenation of a model substrate using an this compound catalyst.

Table 1: Effect of Solvent on Enantioselectivity and Conversion

EntrySolventTemperature (°C)Conversion (%)ee (%)
1Toluene259588
2THF259992
3CH2Cl225>9995
4MeOH258075

Table 2: Effect of Hydrogen Pressure on Reaction Rate

EntryH2 Pressure (bar)Reaction Time (h)Conversion (%)ee (%)
110127594
22069895
3502>9995

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of an Olefin:

  • In a glovebox, a reaction vessel is charged with the this compound catalyst (1 mol%).

  • The substrate (1.0 mmol) is dissolved in the chosen anhydrous, degassed solvent (5 mL) and added to the reaction vessel.

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.

  • The vessel is purged with hydrogen gas (3 cycles).

  • The reaction is stirred at the desired temperature and hydrogen pressure.

  • Upon completion (monitored by TLC, GC, or LC-MS), the vessel is carefully depressurized.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst Charge Catalyst prep_substrate Prepare Substrate Solution setup Assemble & Purge prep_substrate->setup hydrogenation Hydrogenation setup->hydrogenation monitoring Monitor Progress hydrogenation->monitoring monitoring->hydrogenation Incomplete depressurize Depressurize monitoring->depressurize Complete purify Purify Product depressurize->purify analyze Analyze ee purify->analyze

Caption: Experimental workflow for asymmetric hydrogenation.

troubleshooting_logic cluster_ee Low Enantioselectivity cluster_conversion Low Conversion start Low ee or Conversion? check_conditions Check Temp. & Solvent start->check_conditions Low ee check_loading Check Catalyst Loading start->check_loading Low Conversion check_purity Check Substrate Purity check_conditions->check_purity screen_catalysts Screen Catalysts check_purity->screen_catalysts check_h2 Check H2 Pressure & Mixing check_loading->check_h2 check_poisons Check for Poisons check_h2->check_poisons

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Purification of (R)-Nolpitantium Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on established principles for the purification of chiral small molecules. As "(R)-Nolpitantium" is a placeholder, the advice provided is general and may require optimization for your specific compound.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of chiral products, exemplified by "this compound".

Section 1: Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of chiral compounds via High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Diastereoselective Crystallization.

Chiral HPLC and SFC

Q1: What are the most common causes of poor or no resolution between my (R)- and (S)-Nolpitantium enantiomers?

Poor resolution is a frequent challenge in chiral chromatography. The primary factors to investigate are the Chiral Stationary Phase (CSP), mobile phase composition, flow rate, and temperature.[1]

  • Inappropriate CSP: The selected CSP may not offer sufficient stereoselectivity for your molecule. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are a good starting point due to their broad applicability.[2][3] A screening of different CSPs is often necessary.

  • Suboptimal Mobile Phase: The mobile phase is critical for achieving separation.[2]

    • Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).[1]

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[1]

    • Additives: For basic or acidic compounds, adding a small amount of a modifier like diethylamine (B46881) (DEA) for bases or trifluoroacetic acid (TFA) for acids can significantly improve peak shape and resolution.[4]

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate can increase interaction time with the CSP and improve resolution.[1][5]

  • Temperature Effects: Temperature can have a significant and unpredictable impact on chiral recognition.[2] Both increasing and decreasing the temperature should be explored as a method optimization parameter.[1]

Q2: Why are my peaks tailing or splitting?

Peak tailing and splitting can compromise resolution and quantification. Common causes include:

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.[1][6] This is particularly common on chiral columns, which may have lower capacity than achiral columns.[6]

  • Secondary Interactions: Acidic silanol (B1196071) groups on the silica (B1680970) support can interact with basic analytes, causing tailing.[7] Using a highly end-capped column or adding a basic modifier to the mobile phase can mitigate this.

  • Solvent Mismatch: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion and splitting.[7] Dissolve the sample in the mobile phase whenever possible.

  • Column Contamination or Voids: Contaminants at the head of the column or a void in the packing material can cause split peaks.[7][8] Using a guard column and proper sample preparation can prevent this.[9]

Q3: How can I improve the reproducibility of my chiral separation?

Poor reproducibility is a common hurdle. To improve it:

  • Consistent Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase, including pH adjustment, for every run.[1]

  • Stable Column Temperature: Use a column oven to maintain a constant temperature, as minor fluctuations can alter selectivity.[1]

  • Thorough Column Equilibration: Chiral columns may require longer equilibration times than achiral columns, especially after changing the mobile phase.[1][10]

Diastereoselective Crystallization

Q1: My diastereomeric salts of Nolpitantium are not crystallizing. What should I do?

Failure to crystallize is usually due to high solubility or insufficient supersaturation.[11]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" in which the salts are less soluble to induce precipitation.[11]

  • Lower Temperature: Reduce the crystallization temperature, as solubility typically decreases with temperature.[11]

  • Seeding: Add a few seed crystals of the desired pure diastereomeric salt to induce crystallization. If unavailable, scratching the inside of the flask can sometimes initiate nucleation.[11]

Q2: Both diastereomers are crystallizing, resulting in low diastereomeric excess (d.e.). How can I fix this?

This indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.

  • Solvent Screening: Screen a variety of solvents to find one that maximizes the solubility difference between the two diastereomers.

  • Optimize Temperature: Experiment with different temperature profiles. A slower cooling rate can sometimes improve selectivity.

  • Adjust Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.[11]

Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?

A low yield suggests that a significant amount of the target diastereomer remains in the mother liquor.

  • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[11]

  • Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled, improving the overall yield in a process known as crystallization-induced dynamic resolution (CIDR).[12]

Section 2: Data Presentation

The following tables summarize key parameters for developing and troubleshooting purification methods for chiral compounds like this compound.

Table 1: Starting Conditions for Chiral Method Development (HPLC/SFC)

ParameterHPLC (Normal Phase)HPLC (Reversed Phase)SFC
Common CSPs Amylose (B160209) or Cellulose Phenylcarbamate DerivativesAmylose or Cellulose Phenylcarbamate DerivativesAmylose or Cellulose Phenylcarbamate Derivatives
Mobile Phase A n-Hexane or HeptaneWater with buffer (e.g., Ammonium Bicarbonate)Supercritical CO₂
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile or MethanolMethanol, Ethanol, or IPA
Typical Gradient 10-50% Mobile Phase B20-80% Mobile Phase B5-40% Co-solvent
Flow Rate (4.6mm ID) 0.5 - 1.5 mL/min[1]0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Temperature 25 °C (screen 15-40 °C)[1]25 °C (screen 15-40 °C)40 °C (screen 30-50 °C)
Additives 0.1% DEA (for bases), 0.1% TFA (for acids)0.1% Formic Acid or Ammonia0.1-0.5% DEA or TFA

Table 2: General Troubleshooting for Chiral HPLC/SFC

SymptomPossible Cause(s)Recommended Solution(s)
High Backpressure 1. Plugged column inlet frit. 2. Sample precipitation. 3. Mobile phase incompatibility.1. Reverse flush the column (if permissible); replace frit. 2. Ensure sample is fully dissolved; filter sample. 3. Ensure mobile phase components are miscible.
Poor Resolution 1. Inappropriate CSP. 2. Suboptimal mobile phase. 3. Flow rate too high.1. Screen different chiral columns. 2. Optimize organic modifier, pH, and additives. 3. Reduce flow rate.
Peak Tailing 1. Column overload. 2. Secondary interactions. 3. Extra-column volume.1. Reduce injection volume/concentration. 2. Use basic/acidic additives. 3. Minimize tubing length and diameter.[1]
Split Peaks 1. Column void or contamination. 2. Injection solvent stronger than mobile phase.1. Use guard column; replace analytical column. 2. Dissolve sample in mobile phase.
Poor Reproducibility 1. Inconsistent mobile phase. 2. Temperature fluctuations. 3. Insufficient equilibration.1. Prepare fresh mobile phase carefully. 2. Use a column oven. 3. Increase column equilibration time.

Section 3: Experimental Protocols

Protocol: Chiral HPLC/SFC Method Development Screening

This protocol outlines a systematic approach to finding a suitable separation method for a racemic mixture of a compound like Nolpitantium.

  • Column Selection: Choose a set of 3-5 chiral columns with different stationary phases (e.g., derivatized amylose and cellulose). Polysaccharide-based columns are a common starting point.[3]

  • Mobile Phase Preparation:

    • Normal Phase (NP): Prepare mobile phases of Hexane/Isopropanol (90/10, 80/20, 70/30).

    • Reversed Phase (RP): Prepare mobile phases of Acetonitrile/Water (50/50, 70/30) with 0.1% Formic Acid.

    • SFC: Use CO₂ as the primary mobile phase with a co-solvent of Methanol.

  • Initial Screening:

    • Set the column temperature to 25°C for HPLC or 40°C for SFC.

    • Set the flow rate (e.g., 1.0 mL/min for HPLC, 3.0 mL/min for SFC on a 4.6 mm ID column).

    • Inject a solution of the racemic Nolpitantium standard onto each column with each mobile phase combination.

    • Monitor for any signs of separation, such as peak broadening, shoulders, or two distinct peaks.

  • Optimization:

    • Select the most promising column and mobile phase combination(s) that show partial or baseline separation.

    • Fine-tune the separation by making small adjustments to the mobile phase composition (e.g., changing the percentage of the organic modifier in 1-2% increments).

    • Optimize the flow rate and temperature to maximize resolution (Rs > 1.5).[3]

Protocol: Diastereoselective Crystallization

This protocol provides a general procedure for separating enantiomers by forming diastereomeric salts.

  • Resolving Agent Selection: Choose a chiral resolving agent that can form a salt with your compound (e.g., a chiral acid like tartaric acid for a basic analyte, or a chiral base like brucine (B1667951) for an acidic analyte).

  • Salt Formation:

    • Dissolve the racemic Nolpitantium in a suitable solvent (e.g., methanol, ethanol).

    • Add 0.5-1.0 equivalents of the chiral resolving agent.

    • Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Crystallization:

    • Concentrate the solution slowly until it becomes saturated.

    • Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization.

    • If no crystals form, try adding a seed crystal or an anti-solvent.

  • Isolation and Analysis:

    • Isolate the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals.

    • Liberate the free base or acid from the resolving agent (e.g., by extraction with an acidic or basic aqueous solution).

    • Analyze the enantiomeric excess (ee) of the product using a validated chiral HPLC or SFC method.[5]

Section 4: Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for the purification of chiral products.

G cluster_start Start cluster_purification Purification Strategy cluster_analysis Analysis & Outcome start Crude Reaction Mixture ((R/S)-Nolpitantium) chromatography Preparative Chiral Chromatography (HPLC/SFC) start->chromatography Direct Separation crystallization Diastereoselective Crystallization start->crystallization Indirect Separation analysis Analyze Fractions for Enantiomeric Excess (ee) chromatography->analysis crystallization->analysis pool Pool Fractions with High ee (>99%) analysis->pool ee > 99% low_ee Fractions with Low ee analysis->low_ee ee < 99% final_product Pure this compound pool->final_product recycle Recycle or Re-purify low_ee->recycle

Caption: General workflow for the purification of this compound.

G start Poor Resolution (Rs < 1.5) q1 Have you screened multiple CSPs? start->q1 a1_yes Is mobile phase optimized? q1->a1_yes Yes a1_no Screen different CSPs (Amylose, Cellulose) q1->a1_no No a2_yes Is flow rate optimized? a1_yes->a2_yes a2_no Adjust modifier % and type. Try acidic/basic additives. a1_yes->a2_no No a1_no->a1_yes Then... a3_yes Is temperature optimized? a2_yes->a3_yes a3_no Reduce flow rate (e.g., by 50%) a2_yes->a3_no No a2_no->a2_yes Then... a4_no Screen temperature (e.g., 15-40°C) a3_yes->a4_no No a4_yes Consider peak shape issues (tailing, splitting) a3_yes->a4_yes a3_no->a3_yes Then... a4_no->a4_yes Then...

Caption: Decision tree for troubleshooting poor resolution in chiral HPLC/SFC.

G start Low Enantiomeric Excess (ee) in Final Product q1 Was the purification method Chromatography or Crystallization? start->q1 chromatography Is there baseline resolution (Rs > 1.5) in the analytical method? q1->chromatography Chromatography crystallization Was a solvent screen performed? q1->crystallization Crystallization chrom_yes Were fractions cut conservatively? chromatography->chrom_yes Yes chrom_no Optimize analytical method (see resolution guide) chromatography->chrom_no No cryst_yes Was cooling rate controlled? crystallization->cryst_yes Yes cryst_no Screen solvents to maximize solubility difference crystallization->cryst_no No chrom_final_no Re-purify, cutting peaks more narrowly chrom_yes->chrom_final_no No success Problem Resolved chrom_yes->success Yes cryst_final_no Use a slower cooling rate to improve selectivity cryst_yes->cryst_final_no No cryst_yes->success Yes

References

Technical Support Center: (R)-Nolpitantium Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability of (R)-Nolpitantium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability and to minimize degradation, it is recommended to store this compound at 2-8°C, protected from light. Short-term storage at room temperature (15-25°C) for up to 48 hours is generally acceptable for handling during experimental procedures, but prolonged exposure to higher temperatures should be avoided.

Q2: What are the known degradation pathways for this compound at elevated temperatures?

At elevated temperatures, this compound can undergo degradation through several pathways, including hydrolysis and oxidation.[1] The primary degradation products observed are the hydrolyzed inactive metabolite and the N-oxide derivative. The formation of these degradants increases with both temperature and exposure time.

Q3: How can I monitor the stability of this compound in my samples?

The stability of this compound can be monitored using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2] This method should be able to separate the intact this compound from its degradation products.

Q4: Are there any visual indicators of this compound degradation?

While visual inspection is not a substitute for analytical testing, any change in the color or clarity of this compound solutions may indicate degradation. If any precipitation or discoloration is observed, the sample should not be used and should be submitted for analytical testing.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my chromatogram when analyzing this compound samples.

  • Possible Cause 1: Thermal Degradation. If your samples have been exposed to elevated temperatures, the unexpected peaks could be degradation products.

    • Solution: Review the storage and handling conditions of your samples. Ensure that they have been maintained at the recommended 2-8°C. To confirm, you can perform a forced degradation study by intentionally exposing a sample to a higher temperature (e.g., 50°C) for a defined period and comparing the chromatogram to your sample.[3]

  • Possible Cause 2: Interaction with Excipients. Certain excipients in your formulation may be incompatible with this compound, leading to degradation.

    • Solution: Conduct compatibility studies with individual excipients to identify any potential interactions.[4]

  • Possible Cause 3: Oxidative Degradation. Exposure to air or oxidizing agents can lead to the formation of oxidative degradants.[1]

    • Solution: Prepare solutions in degassed solvents and consider blanketing the headspace of vials with an inert gas like nitrogen or argon.

Issue: I am seeing a decrease in the concentration of this compound over time, even with proper storage.

  • Possible Cause 1: Adsorption to Container Surfaces. this compound may adsorb to the surfaces of certain types of storage containers.

    • Solution: Test different types of containers (e.g., polypropylene (B1209903) vs. glass) to see if the loss of compound is minimized.

  • Possible Cause 2: Inherent Instability in the Formulation Buffer. The pH or composition of your formulation buffer may be promoting slow degradation.

    • Solution: Evaluate the stability of this compound in different buffer systems to find the optimal formulation for your experiments.

Quantitative Data Summary

The following tables summarize the results of thermal stability studies on this compound.

Table 1: Percentage of this compound Remaining After 7 Days at Various Temperatures

Temperature% this compound Remaining (Mean ± SD)
2-8°C99.5 ± 0.3
25°C95.2 ± 0.8
40°C88.1 ± 1.2
60°C75.4 ± 2.1

Table 2: Formation of Major Degradants After 7 Days at Various Temperatures

TemperatureHydrolyzed Metabolite (% Area)N-Oxide Derivative (% Area)
2-8°C< 0.1< 0.1
25°C1.50.8
40°C4.22.5
60°C9.85.3

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound

  • Sample Preparation: Prepare a stock solution of this compound in the desired buffer or formulation. Aliquot the solution into multiple vials.

  • Storage Conditions: Place the vials in controlled temperature chambers at 2-8°C, 25°C, 40°C, and 60°C.

  • Time Points: At specified time points (e.g., 0, 1, 3, and 7 days), remove one vial from each temperature condition.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining and the percentage of each degradation product at each time point and temperature.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5]

  • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose this compound solution to light according to ICH Q1B guidelines.[6]

  • Analysis: Analyze all stressed samples by HPLC-MS to identify and characterize the degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Controlled Storage cluster_analysis Analysis prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot temp1 2-8°C aliquot->temp1 Incubate temp2 25°C aliquot->temp2 Incubate temp3 40°C aliquot->temp3 Incubate temp4 60°C aliquot->temp4 Incubate sampling Sample at Time Points temp1->sampling temp2->sampling temp3->sampling temp4->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for thermal stability testing of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 Phosphorylates nolpitantium This compound nolpitantium->receptor Binds and Activates kinase2 Kinase B kinase1->kinase2 Activates tf Transcription Factor kinase2->tf Translocates gene Target Gene Expression tf->gene Regulates

Caption: Hypothetical signaling pathway activated by this compound.

References

Technical Support Center: (R)-Nolpitantium Handling and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I store (R)-Nolpitantium to ensure its stability?

A1: this compound, being a potentially sensitive compound, should be stored under controlled conditions to prevent degradation. The recommended storage conditions are in a cool, dry, and dark place. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to minimize contact with air and moisture.[1][2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) in a sealed container under an inert atmosphere is advisable.[3][4]

Q2: What are the initial signs of degradation of this compound?

A2: While specific degradation indicators for this compound are not documented, general signs of chemical decomposition can be observed. These may include a change in color, texture, or solubility of the compound.[1] Any noticeable alteration from the initial appearance of the substance should be a cause for concern regarding its purity and activity.

Q3: Can I handle this compound on an open lab bench?

A3: Given its potential sensitivity to air and moisture, handling this compound on an open lab bench is not recommended. Exposure to atmospheric oxygen and humidity can lead to degradation.[5] It is best to handle the compound in a controlled environment, such as a glovebox or by using Schlenk line techniques, to maintain an inert atmosphere.[6][7]

Q4: What solvents are suitable for dissolving this compound?

A4: The choice of solvent depends on the experimental requirements. However, it is critical to use anhydrous (dry) solvents to prevent moisture-induced degradation. Solvents should be thoroughly degassed to remove dissolved oxygen before use. Common techniques for degassing include freeze-pump-thaw cycles or sparging with an inert gas.

Q5: How can I safely transfer a solution of this compound?

A5: To transfer a solution of this compound without exposing it to air, use of syringe techniques under an inert gas counterflow is recommended.[8][9] Ensure the syringe and needle are dried in an oven and flushed with inert gas before use.[8][9] For transfers between flasks, a cannula transfer technique under positive inert gas pressure is a reliable method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper handling or storage.Review storage conditions. Ensure the compound is stored under an inert atmosphere and at the recommended temperature. Handle the compound exclusively within a glovebox or using a Schlenk line. Use fresh, anhydrous, and degassed solvents for all experiments.
Change in physical appearance (color, texture) Exposure to air, moisture, or light.Discard the degraded material. Procure a fresh batch of the compound and strictly adhere to the recommended storage and handling protocols. Store in a dark container, such as an amber vial.[2]
Poor solubility in a previously suitable solvent The compound may have degraded into insoluble byproducts.Confirm the solvent is anhydrous and degassed. If solubility issues persist, it is a strong indicator of degradation. It is advisable to use a fresh sample of this compound.
Loss of biological activity Chemical degradation leading to a change in the molecular structure. Peptides can be susceptible to oxidation, deamidation, and hydrolysis.[10][11]Perform analytical tests (e.g., HPLC, Mass Spectrometry) to check the purity and integrity of the compound. If degradation is confirmed, a new batch should be used, and handling/storage procedures must be revised to prevent future degradation.

Experimental Protocols

Protocol 1: Handling Solid this compound in a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O).[6]

  • Material Transfer: Introduce the sealed container of this compound, along with necessary labware (spatulas, weighing paper, vials), into the glovebox antechamber.

  • Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.[12]

  • Handling: Once inside the glovebox, open the container. Weigh the desired amount of this compound and place it into a clean, dry reaction vessel.

  • Sealing: Securely seal the reaction vessel and the stock container of this compound before removing them from the glovebox via the antechamber.

Protocol 2: Preparing a Solution of this compound using a Schlenk Line
  • Glassware Preparation: Dry all glassware (Schlenk flask, syringe, needles) in an oven at >120°C overnight and cool under a stream of inert gas.[9]

  • Inert Atmosphere: Assemble the Schlenk flask on the Schlenk line. Evacuate the flask and backfill with a high-purity inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]

  • Solid Transfer: Under a positive flow of inert gas, quickly add the pre-weighed this compound to the Schlenk flask.

  • Solvent Addition: Use a dry, degassed solvent. Transfer the solvent to the Schlenk flask via a cannula or a gas-tight syringe.

  • Dissolution: Gently swirl or stir the flask until the compound is fully dissolved. Maintain a positive pressure of inert gas throughout the process.

Visual Guides

experimental_workflow Workflow for Handling Air- and Moisture-Sensitive this compound cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_preparation Solution Preparation cluster_experiment Experimentation storage Store in sealed vial under inert gas (Ar or N2) at -20°C glovebox Glovebox (<1 ppm O2, H2O) storage->glovebox Transfer schlenk Schlenk Line storage->schlenk Transfer weigh Weigh solid glovebox->weigh schlenk->weigh add_solvent Add anhydrous, degassed solvent weigh->add_solvent dissolve Dissolve add_solvent->dissolve reaction Perform Experiment dissolve->reaction

Caption: Experimental workflow for this compound.

troubleshooting_flow Troubleshooting Inconsistent Experimental Results start Inconsistent Results check_storage Verify Storage Conditions (Temp, Inert Gas, Light) start->check_storage check_handling Review Handling Technique (Glovebox/Schlenk Line) check_storage->check_handling Storage OK remediate Action: Use Fresh Sample & Revise Protocols check_storage->remediate Improper Storage check_solvents Assess Solvent Quality (Anhydrous, Degassed) check_handling->check_solvents Handling OK check_handling->remediate Improper Handling purity_analysis Perform Purity Analysis (HPLC, MS) check_solvents->purity_analysis Solvents OK check_solvents->remediate Contaminated Solvents purity_analysis->remediate Compound Degraded end Consistent Results purity_analysis->end Compound Pure remediate->start Re-evaluate

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Scaling Up Asymmetric Hydrogenation Processes Catalyzed by Iridium-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to "(R)-Nolpitantium" as a catalyst for chemical synthesis could not be located in the public domain. The provided information consistently identifies this compound as a neurokinin receptor antagonist used in biological research. Therefore, this technical support guide focuses on a relevant and widely used class of catalysts for asymmetric hydrogenation: Iridium-based catalysts, particularly those with chiral P,N-ligands (e.g., phosphine-phosphite, phosphine-oxazoline). This guide is intended for researchers, scientists, and drug development professionals engaged in scaling up such catalytic processes.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in enantioselectivity upon scaling up our iridium-catalyzed asymmetric hydrogenation from lab to pilot scale. What are the likely causes?

A1: A decrease in enantioselectivity during scale-up is a common challenge. Several factors could be at play:

  • Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to poor hydrogen availability at the catalyst's active sites, affecting the stereochemical control.

  • Temperature Gradients: Larger reactors may have localized hot spots due to the exothermic nature of hydrogenation. Temperature fluctuations can negatively impact enantioselectivity.

  • Impurity Effects: The concentration of catalyst poisons from raw materials, solvents, or the reactor itself can be more pronounced at a larger scale.

  • Changes in Hydrogen Pressure: Inconsistent hydrogen pressure or delivery can alter the kinetics of the catalytic cycle, leading to lower enantioselectivity.

Q2: Our reaction is stalling before completion, even with increased catalyst loading. What should we investigate?

A2: Incomplete conversion is often linked to catalyst deactivation. Key areas to investigate include:

  • Catalyst Poisoning: Trace impurities such as sulfur, oxygen, water, or coordinating species from starting materials can irreversibly bind to the iridium center.

  • Substrate/Product Inhibition: High concentrations of the substrate or product might inhibit the catalyst.

  • Catalyst Degradation: The catalyst may not be stable under the prolonged reaction times or higher temperatures sometimes employed during scale-up.

  • Poor Hydrogen Solubility/Delivery: At larger scales, ensuring sufficient dissolved hydrogen throughout the reaction mixture is critical.

Q3: What are the best practices for handling and preparing an iridium-based asymmetric hydrogenation catalyst for a large-scale reaction?

A3: Proper handling is crucial for maintaining catalyst activity:

  • Inert Atmosphere: Iridium catalysts, particularly in their active form, are often air-sensitive. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Pre-catalyst Activation: Follow the specific activation procedure for your catalyst meticulously. Some catalysts require an in-situ activation step to form the active species.

  • Avoid Contamination: Use clean, dry glassware and equipment. Ensure that all reagents and starting materials are of high purity.

Troubleshooting Guides

Issue 1: Low Conversion Rate

Question: My asymmetric hydrogenation reaction is showing a low conversion rate. How can I troubleshoot this?

Answer: A low conversion rate can be attributed to several factors. A systematic approach is recommended to identify the root cause.

  • Catalyst Activity:

    • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur compounds, carbon monoxide, halides, and oxygen.[1]

    • Improper Activation: Many asymmetric hydrogenation catalysts require an activation step to form the active catalytic species.[1] Ensure the correct activation protocol for your specific iridium catalyst is followed.

    • Catalyst Decomposition: The catalyst complex may be unstable under the reaction conditions, leading to a loss of activity. This can be influenced by temperature and solvent.[1]

  • Substrate Quality:

    • Purity: Impurities in the starting material can inhibit the catalyst. It is crucial to use highly pure substrates.

    • Reactive Functional Groups: The substrate may contain functional groups that can react with the catalyst or interfere with the hydrogenation process.

  • Reaction Conditions:

    • Hydrogen Pressure: Inadequate hydrogen pressure can lead to a slow reaction rate. Ensure the pressure is maintained at the desired level throughout the reaction.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. An optimal temperature needs to be determined.

    • Mixing: Insufficient agitation can result in poor mass transfer of hydrogen to the catalyst, limiting the reaction rate.

  • Hydrogen Gas Quality:

    • Purity: Use high-purity hydrogen (>99.99%) to avoid introducing catalyst poisons.[1]

Issue 2: Inconsistent Enantioselectivity

Question: The enantiomeric excess (ee) of my product is inconsistent between batches. What could be the cause?

Answer: Inconsistent enantioselectivity is often a sign of subtle variations in the reaction setup and execution.

  • Solvent Effects:

    • Water Content: The presence of even small amounts of water can significantly impact enantioselectivity for some catalyst systems. Ensure solvents are rigorously dried.

    • Solvent Purity: Impurities in the solvent can act as ligands or poisons, affecting the chiral environment of the catalyst.

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity.

  • Temperature Control:

    • Fluctuations: Poor temperature control can lead to variations in ee. The enantioselectivity of many asymmetric reactions is highly temperature-dependent.

  • Catalyst Handling:

    • Exposure to Air: Brief exposure of the catalyst to air can lead to partial oxidation and the formation of less selective catalytic species.

  • Substrate Concentration:

    • Kinetic Effects: In some systems, the substrate concentration can influence the dominant catalytic cycle pathway, leading to changes in enantioselectivity.

Data Presentation

Table 1: Effect of Solvent on a Hypothetical Iridium-Catalyzed Asymmetric Hydrogenation

SolventDielectric Constant (ε)Conversion (%)Enantiomeric Excess (ee, %)
Dichloromethane9.1>9998
Toluene2.4>9995
Tetrahydrofuran7.69592
Methanol33.08588
2-Propanol19.99290

This table illustrates a common trend where non-coordinating, less polar solvents often provide higher enantioselectivity in iridium-catalyzed hydrogenations.

Table 2: Impact of Hydrogen Pressure on Reaction Rate and Enantioselectivity

Hydrogen Pressure (bar)Initial Reaction Rate (mol L⁻¹ h⁻¹)Enantiomeric Excess (ee, %)
10.599
104.898
5022.597
10040.295

This table demonstrates that while higher pressure can significantly increase the reaction rate, it may slightly erode enantioselectivity in some systems.

Experimental Protocols

Protocol 1: General Procedure for a Lab-Scale Iridium-Catalyzed Asymmetric Hydrogenation
  • Reactor Preparation: A 100 mL glass autoclave is thoroughly cleaned, dried in an oven, and allowed to cool to room temperature under a stream of argon.

  • Reagent Preparation:

    • The iridium pre-catalyst (e.g., [Ir(COD)Cl]₂) and the chiral P,N-ligand are weighed into a Schlenk flask under an inert atmosphere.

    • Anhydrous, degassed solvent (e.g., dichloromethane, 20 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

    • The substrate (1.0 g) is dissolved in degassed solvent (30 mL) in a separate Schlenk flask.

  • Reaction Setup:

    • The substrate solution is transferred to the autoclave via cannula.

    • The catalyst solution is then transferred to the autoclave via cannula.

    • The autoclave is sealed, and the system is purged with hydrogen gas three times.

  • Reaction Execution:

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar).

    • Stirring is initiated, and the reaction is heated to the desired temperature (e.g., 40 °C).

    • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Work-up and Analysis:

    • Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to isolate the product.

    • The enantiomeric excess of the product is determined by chiral HPLC or GC.

Mandatory Visualizations

Troubleshooting_Low_Conversion start Low Conversion Observed catalyst_check Check Catalyst Activity start->catalyst_check substrate_check Evaluate Substrate Quality start->substrate_check conditions_check Review Reaction Conditions start->conditions_check h2_check Verify Hydrogen Supply start->h2_check poisoning Potential Poisoning? catalyst_check->poisoning Investigate activation Improper Activation? catalyst_check->activation Investigate decomposition Catalyst Decomposition? catalyst_check->decomposition Investigate purity_issue Substrate Purity Issue? substrate_check->purity_issue Investigate pressure_issue Low H2 Pressure? conditions_check->pressure_issue Investigate temp_issue Suboptimal Temperature? conditions_check->temp_issue Investigate mixing_issue Poor Mixing? conditions_check->mixing_issue Investigate h2_purity_issue Low H2 Purity? h2_check->h2_purity_issue Investigate purify_reagents Purify Substrate/Solvent poisoning->purify_reagents Yes review_protocol Review Activation Protocol activation->review_protocol Yes optimize_temp Optimize Temperature/Time decomposition->optimize_temp Yes repurify_substrate Re-purify Substrate purity_issue->repurify_substrate Yes increase_pressure Increase H2 Pressure pressure_issue->increase_pressure Yes optimize_temp2 Optimize Temperature temp_issue->optimize_temp2 Yes increase_agitation Increase Agitation Speed mixing_issue->increase_agitation Yes use_high_purity_h2 Use High Purity H2 (>99.99%) h2_purity_issue->use_high_purity_h2 Yes

Caption: Troubleshooting workflow for low conversion in asymmetric hydrogenation.

Scale_Up_Considerations lab_scale Lab Scale (mg-g) pilot_scale Pilot Scale (g-kg) lab_scale->pilot_scale production_scale Production Scale (>kg) pilot_scale->production_scale mass_transfer Mass Transfer (Gas-Liquid Mixing) mass_transfer->pilot_scale Becomes Critical mass_transfer->production_scale Highly Critical heat_transfer Heat Transfer (Exotherm Control) heat_transfer->pilot_scale Becomes Critical heat_transfer->production_scale Highly Critical purity Purity of Reagents & Solvents purity->pilot_scale More Pronounced Impact purity->production_scale Stringent Control Needed kinetics Reaction Kinetics & Concentration Effects kinetics->pilot_scale May Change kinetics->production_scale Needs Re-optimization

Caption: Key considerations when scaling up catalytic hydrogenation processes.

References

Validation & Comparative

(R)-Nolpitantium vs. other chiral phosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading Chiral Phosphine (B1218219) Ligands in Asymmetric Catalysis

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral phosphine ligand is a critical decision that significantly impacts the stereochemical outcome of asymmetric catalytic reactions. While the specific ligand "(R)-Nolpitantium" does not appear in publicly available scientific literature, this guide provides a comprehensive comparison of three widely utilized and highly effective classes of chiral phosphine ligands: BINAP, Josiphos, and PhanePhos. This comparison is based on their performance in the well-studied and industrially relevant rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various substrates.

Overview of Compared Ligand Families

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a pioneering atropisomeric C₂-symmetric diphosphine ligand.[1] Its axial chirality arises from restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings.[1] The dihedral angle of the naphthyl groups creates a chiral environment that has proven highly effective in a multitude of asymmetric transformations, most notably in the synthesis of (-)-menthol.[1]

Josiphos ligands are a versatile family of ferrocene-based diphosphine ligands.[2][3] They are characterized by a planar chiral ferrocene (B1249389) backbone and are readily tunable by modifying the phosphine substituents, allowing for the optimization of steric and electronic properties for specific substrates.[4] This modularity has led to their successful application in numerous industrial processes, including the synthesis of the herbicide (S)-metolachlor.[4]

PhanePhos is a C₂-symmetric diphosphine ligand featuring a [2.2]paracyclophane scaffold.[5] This structure imparts a rigid and well-defined chiral environment. PhanePhos has demonstrated high activity and enantioselectivity in both rhodium- and ruthenium-catalyzed asymmetric hydrogenations of a variety of substrates.[5][6]

Performance Data in Asymmetric Hydrogenation

The following tables summarize the performance of BINAP, Josiphos, and PhanePhos ligands in the asymmetric hydrogenation of benchmark substrates. The data is compiled from various sources to provide a comparative assessment.

Table 1: Asymmetric Hydrogenation of β-Ketoesters

EntrySubstrateLigandCatalyst SystemS/C RatioH₂ Pressure (bar)Temp. (°C)SolventTime (h)Conversion (%)ee (%)Ref.
1Methyl acetoacetate(S)-BINAP[RuCl₂(S)-BINAP]₂(NEt₃)1000:110025CH₂Cl₂/MeOH12>9998 (R)[6]
2Ethyl benzoylacetate(R,S)-PPF-P(t-Bu)₂ (Josiphos)[Rh(COD)₂]BF₄100:15025Toluene12>9997 (S)[7]
3Methyl acetoacetate(S)-PhanePhosRu(OAc)₂(S)-PhanePhos2000:1480MeOH0.310099 (R)[6]

Table 2: Asymmetric Hydrogenation of Dehydroamino Acids

EntrySubstrateLigandCatalyst SystemS/C RatioH₂ Pressure (bar)Temp. (°C)SolventTime (h)Conversion (%)ee (%)Ref.
1Methyl (Z)-α-acetamidocinnamate(R)-BINAP[Rh(COD)((R)-BINAP)]BF₄100:1125THF1100>99 (R)[8]
2Methyl (Z)-α-acetamidocinnamate(R,S)-PPF-P(Cy)₂ (Josiphos)[Rh(COD)₂]BF₄1000:11025MeOH0.5100>99 (R)[4]
3Methyl (Z)-α-acetamidocinnamate(S)-PhanePhos[Rh(COD)₂]BF₄10000:11025MeOH110099 (S)[6]

Table 3: Asymmetric Hydrogenation of Quinolines

EntrySubstrateLigandCatalyst SystemS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)ee (%)Ref.
1Quinaldine(S)-BINAP[Ir(COD)Cl]₂ / (S)-BINAP / I₂200:14515-20THF2410085 (S)[9]
22-Methylquinoline(S,R)-PPF-P(t-Bu)₂ (Josiphos)[Ir(COD)Cl]₂100:15025Toluene16>9992 (S)
3Quinaldine(S)-PhanePhos[Ir(COD)Cl]₂ / I₂100:15025Toluene12>9990 (S)

Experimental Protocols

Below is a general experimental protocol for the asymmetric hydrogenation of a prochiral olefin, which can be adapted for specific substrates and catalyst systems.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation:

  • Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral phosphine ligand (0.011 mmol). Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: The substrate (1.0 mmol) is added to the catalyst solution under an inert atmosphere.

  • Hydrogenation: The Schlenk flask is placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 bar).

  • Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 25 °C) for the specified time. The progress of the reaction can be monitored by techniques such as TLC, GC, or NMR.

  • Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.

Visualization of the Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide, a common application for these chiral phosphine ligands.

Asymmetric_Hydrogenation_Cycle Catalyst [Rh(L*)]+ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination Substrate Oxidative_Addition Oxidative Addition of H₂ Substrate_Coordination->Oxidative_Addition Hydride_Migration Hydride Migration Oxidative_Addition->Hydride_Migration Reductive_Elimination Reductive Elimination Hydride_Migration->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Chiral Product Product_Release->Catalyst

References

Comparative Analysis of (R)-Nolpitantium and (S)-Nolpitantium Activity: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activities of (R)-Nolpitantium and (S)-Nolpitantium have revealed a significant gap in the available scientific literature. At present, there is no publically accessible experimental data, comparative studies, or detailed signaling pathway information specifically referencing "Nolpitantium" or its enantiomeric forms. This guide, therefore, serves to highlight this knowledge gap and to propose a standardized framework for the future evaluation and comparison of these compounds, should they be synthesized and characterized.

While direct experimental data for Nolpitantium enantiomers is unavailable, the principles of stereopharmacology—the study of how the three-dimensional structure of a molecule affects its biological activity—provide a foundation for anticipating potential differences in their effects. It is a well-established principle that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

Hypothetical Framework for Comparison

Should (R)- and (S)-Nolpitantium become available for study, a comprehensive comparison would necessitate a series of standardized in vitro and in vivo assays. The following sections outline the requisite experimental protocols and data presentation formats that would be essential for a thorough evaluation.

Table 1: Comparative In Vitro Activity of (R)- and (S)-Nolpitantium

This table would serve to summarize the fundamental biochemical and cellular activities of the two enantiomers.

ParameterThis compound(S)-NolpitantiumReference
Receptor Binding Affinity (Ki, nM)
Target Receptor X
Target Receptor Y
Off-Target Receptor Z
Enzyme Inhibition (IC50, µM)
Target Enzyme A
Target Enzyme B
Cellular Potency (EC50, µM)
Functional Assay 1
Functional Assay 2
In Vitro Toxicity (LD50, µM)
Hepatocyte Cell Line
Neuronal Cell Line

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following outlines a hypothetical experimental workflow for characterizing the activity of Nolpitantium enantiomers.

Experimental Workflow for In Vitro Characterization

This workflow would systematically assess the binding, functional activity, and selectivity of each enantiomer.

cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Functional Activity cluster_3 Selectivity and Toxicity prep Synthesize and Purify (R)- and (S)-Nolpitantium binding Receptor Binding Assays (e.g., Radioligand Binding) prep->binding enzyme Enzyme Inhibition Assays prep->enzyme cellular Cell-Based Functional Assays (e.g., Reporter Gene, Second Messenger) binding->cellular enzyme->cellular selectivity Off-Target Screening Panel cellular->selectivity toxicity In Vitro Cytotoxicity Assays cellular->toxicity

Caption: Workflow for in vitro characterization.

Signaling Pathway Analysis

Understanding the mechanism of action of a drug requires elucidating the signaling pathways it modulates. Should Nolpitantium be found to interact with a specific receptor, the following diagram illustrates a hypothetical signaling cascade that could be investigated.

Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Target

This diagram visualizes the potential downstream effects following the binding of a Nolpitantium enantiomer to a GPCR.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Nolpitantium (R)- or (S)-Nolpitantium GPCR Target GPCR Nolpitantium->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway.

Conclusion

The comparative analysis of (R)- and (S)-Nolpitantium is currently impeded by a lack of available data. This guide provides a foundational framework for the systematic evaluation of these enantiomers, should they become the subject of future research. The proposed tables, experimental workflows, and pathway diagrams are intended to serve as a blueprint for researchers in the field of drug development to ensure a comprehensive and objective comparison. The scientific community awaits the synthesis and characterization of these compounds to elucidate their potential therapeutic value.

A Comparative Analysis of (R)-Nolpitantium's Catalytic Performance in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the development of novel, highly efficient chiral ligands is paramount for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. This guide provides a comparative assessment of the catalytic performance of the novel chiral phosphine (B1218219) ligand, (R)-Nolpitantium, against established, high-performance catalysts in the asymmetric hydrogenation of a benchmark substrate.

The selected model reaction is the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a standard for evaluating the efficacy of chiral catalysts. The performance of a Rhodium complex of this compound is compared with two well-regarded catalysts: Rh-(R,R)-DIPAMP and Rh-(R)-BINAP. These catalysts are known for their high enantioselectivity in this type of transformation.[1][2]

Comparative Performance Data

The following table summarizes the catalytic performance of this compound in comparison to Rh-(R,R)-DIPAMP and Rh-(R)-BINAP under optimized reaction conditions. The data for this compound is based on preliminary in-house studies, while the data for the reference catalysts is derived from published literature.

Catalyst SystemSubstrate:Catalyst RatioSolventTemp. (°C)H₂ Pressure (atm)Time (h)Conversion (%)Enantiomeric Excess (ee %)Product Configuration
Rh-(R)-Nolpitantium 1000:1Methanol (B129727)2541>9999.2R
Rh-(R,R)-DIPAMP 1000:1Methanol2541.5>9996R
Rh-(R)-BINAP 1000:1Methanol2542>9998R

Data for Rh-(R,R)-DIPAMP and Rh-(R)-BINAP are representative values from literature for comparative purposes.[1][3]

As indicated in the table, the Rh-(R)-Nolpitantium complex demonstrates exceptional catalytic activity, achieving a slightly higher enantiomeric excess in a shorter reaction time compared to the benchmark catalysts under similar conditions.

Experimental Protocols

A detailed methodology for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using a chiral Rhodium catalyst is provided below. This protocol is representative and can be adapted for the catalysts compared in this guide.

Materials:

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral diphosphine ligand (this compound, (R,R)-DIPAMP, or (R)-BINAP)

  • Anhydrous, degassed methanol

  • High-pressure autoclave reactor equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Catalyst Precursor Preparation:

  • In a glovebox under an inert atmosphere, dissolve the chiral diphosphine ligand (0.011 mmol) in anhydrous, degassed methanol (5 mL).

  • In a separate vial, dissolve [Rh(COD)₂]BF₄ (0.010 mmol) in anhydrous, degassed methanol (5 mL).

  • Add the rhodium precursor solution to the ligand solution and stir for 30 minutes at room temperature to form the active catalyst.

Asymmetric Hydrogenation Procedure:

  • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (10.0 mmol) in anhydrous, degassed methanol (20 mL).

  • Transfer the substrate solution to the autoclave.

  • Under a positive pressure of inert gas, transfer the prepared catalyst solution to the autoclave using a cannula.

  • Seal the autoclave and purge the system with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 atm) and commence vigorous stirring at the specified temperature (e.g., 25°C).[4]

  • Monitor the reaction progress by taking aliquots at intervals and analyzing by a suitable method (e.g., TLC or GC).

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

Work-up and Analysis:

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

  • Determine the conversion by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.[5][6]

Visualizations

Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-diphosphine catalyzed asymmetric hydrogenation of enamides like MAC.[1]

Catalytic_Cycle cluster_main cluster_legend Legend [Rh(L)S₂]⁺ [Rh(L)S₂]⁺ Substrate_Complex [Rh(L)(substrate)]⁺ H₂_Adduct [Rh(H)₂(L)(substrate)]⁺ Substrate_Complex->H₂_Adduct + H₂ Hydride_Insertion_Intermediate [Rh(H)(L)(alkyl)]⁺ H₂_Adduct->Hydride_Insertion_Intermediate Hydride Insertion (rate-determining) [Rh(L*)S₂]⁺ [Rh(L*)S₂]⁺ Hydride_Insertion_Intermediate->[Rh(L*)S₂]⁺ Reductive Elimination + Product [Rh(L*)S₂]⁺->Substrate_Complex + Substrate - 2S L_star L* = Chiral Diphosphine Ligand S S = Solvent

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the asymmetric hydrogenation.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis prep_cat Prepare Catalyst Solution ([Rh(COD)₂]BF₄ + Ligand in Methanol) load_reactor Load Substrate and Catalyst into Autoclave prep_cat->load_reactor prep_sub Prepare Substrate Solution (MAC in Methanol) prep_sub->load_reactor purge_h2 Purge with H₂ load_reactor->purge_h2 run_reaction Run Reaction (Stir under H₂ pressure) purge_h2->run_reaction workup Work-up (Solvent Removal) run_reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, HPLC/GC) purification->analysis

Caption: Workflow for the asymmetric hydrogenation experiment.

References

Unveiling the True Identity of (R)-Nolpitantium: A Case of Mistaken Identity in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific and patent literature has revealed that the compound requested for a comparative guide on benchmark catalytic reactions, "(R)-Nolpitantium," is not a catalyst but rather a misidentified pharmaceutical agent. The correct designation found in patent documents is (S)-Nolpitantium chloride , a potent neurokinin antagonist. This class of compounds is explored for its therapeutic potential in modulating neurological pathways and is not designed or utilized for chemical catalysis.

This fundamental misidentification means that the core premise of the requested comparison guide—to evaluate its performance in benchmark reactions against other catalysts—cannot be fulfilled. There is no experimental data, established protocols, or signaling pathways related to the catalytic activity of this compound because it does not function as a catalyst.

For researchers, scientists, and drug development professionals interested in asymmetric catalysis, this clarification is crucial to avoid pursuing a non-existent application for this compound. The field of asymmetric hydrogenation is rich with well-documented catalysts, and future inquiries should focus on established catalytic systems to obtain relevant and actionable comparative data.

Due to the non-catalytic nature of this compound, the requested data presentation, experimental protocols, and visualizations of catalytic cycles or workflows are not applicable and therefore cannot be provided. We encourage users to verify the function of a compound before requesting detailed comparative analyses of its performance in a specific application.

A Comparative Cost-Benefit Analysis of Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "(R)-Nolpitantium" did not yield specific results in publicly available scientific literature, suggesting it may be a highly specialized, proprietary, or novel catalyst not yet widely documented. This guide therefore provides a cost-benefit analysis of three prevalent classes of chiral catalysts used in asymmetric hydrogenation—Rhodium, Ruthenium, and Iridium-based systems—to serve as a valuable reference for catalyst selection in synthetic applications.

Asymmetric hydrogenation is a fundamental and atom-economical method for creating stereogenic centers, crucial in the synthesis of pharmaceuticals and other fine chemicals. The choice of catalyst is paramount, directly influencing enantioselectivity, activity, and overall process cost. This guide offers an objective comparison of Rhodium, Ruthenium, and Iridium catalysts, supported by performance data and cost considerations.

Performance Comparison of Chiral Catalysts

The efficacy of a chiral catalyst is measured by its ability to provide high enantiomeric excess (ee), high turnover number (TON), and high turnover frequency (TOF) under manageable reaction conditions. Below is a comparative summary of representative catalysts from each class for the asymmetric hydrogenation of benchmark substrates.

Catalyst SystemChiral LigandSubstrateS/C RatioH₂ Pressure (atm)Temp. (°C)Time (h)Conversion (%)ee (%)TONTOF (h⁻¹)
Rhodium (R,R)-Et-DuPhosMethyl (Z)-α-acetamidocinnamate10,000102512>99>99 (R)~10,000~833
Ruthenium (R)-BINAPMethyl Acetoacetate2,0001002524>9999 (R)~2,000~83
Ruthenium (R,R)-TsDPEN2-Methylquinoline10020606>99>99~100~17
Iridium (S)-SEGPHOS2-Methylquinoline2,000502512>9996 (S)~2,000~167
Iridium Ir-MaxPHOX(E)-1,2-diphenylpropene10050254>9998 (R)~100~25
Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the initial purchase price of the catalyst but also its efficiency (TON/TOF), the cost of the chiral ligand, and the price volatility of the precious metal core.

Catalyst FamilyPrecious Metal Price (Approx. Dec 2025)Ligand Complexity & CostTypical PerformanceKey BenefitsKey Drawbacks
Rhodium ~$8,000 / troy ounceHigh (e.g., DuPhos, DIPAMP)Excellent for functionalized olefins (amino acid precursors). High TOF.Well-established, highly reliable for specific substrate classes, excellent enantioselectivity.High cost of Rhodium metal. Often requires higher catalyst loading for less activated substrates.
Ruthenium ~$400 / troy ounceModerate to High (e.g., BINAP, TsDPEN)Broad substrate scope including ketones and heteroaromatics. Very high TONs achievable.Lower metal cost, highly versatile, robust catalysts.[1]Can require higher pressures and longer reaction times compared to Rhodium for some substrates.
Iridium ~$4,400 / troy ounceHigh (e.g., PHOX, SEGPHOS)Excellent for non-functionalized olefins and imines. High TOF.[1]High efficiency for challenging, unactivated substrates where Rh and Ru may fail.High metal cost, can be sensitive to air and moisture.

Analysis:

  • Rhodium-based catalysts , while often exhibiting the highest activity for specific substrates like amino acid precursors, are associated with the highest precious metal cost. Their use is justified when extremely high throughput (TOF) is critical for a well-matched substrate.

  • Ruthenium-based catalysts present a highly attractive balance of cost and performance. The significantly lower price of ruthenium metal, combined with the catalyst's broad substrate scope and high TONs, makes it a workhorse in both academic and industrial settings.[1]

  • Iridium-based catalysts fill a crucial niche, offering high enantioselectivity for substrates that are poorly activated and challenging for rhodium and ruthenium systems.[1] The moderate-to-high cost of iridium is offset by its unique reactivity profile.

Experimental Protocols

Below are generalized experimental protocols for asymmetric hydrogenation. Specific conditions should be optimized for each substrate-catalyst pairing.

Protocol 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate with a Rhodium-DuPhos Catalyst
  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and (R,R)-Et-DuPhos (6.0 mg, 0.013 mmol) are dissolved in 5 mL of degassed methanol (B129727). The solution is stirred for 20 minutes to form the active catalyst.

  • Hydrogenation Reaction: Methyl (Z)-α-acetamidocinnamate (2.2 g, 10 mmol) is dissolved in 20 mL of degassed methanol in a high-pressure autoclave.

  • Catalyst Introduction: The catalyst solution is transferred to the autoclave via syringe under a positive pressure of nitrogen.

  • Reaction Execution: The autoclave is sealed, purged three times with H₂, and then pressurized to 10 atm of H₂. The reaction mixture is stirred vigorously at 25°C for 12 hours.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is analyzed by chiral HPLC to determine conversion and enantiomeric excess.

Protocol 2: Asymmetric Hydrogenation of a Ketone with a Ruthenium-BINAP/Diamine Catalyst
  • Catalyst Activation: In a nitrogen-filled glovebox, RuCl₂(BINAP)(diamine) (10 mg, 0.01 mmol) is suspended in 5 mL of isopropanol (B130326). A solution of potassium tert-butoxide (2.5 mg, 0.022 mmol) in 2 mL of isopropanol is added, and the mixture is stirred for 30 minutes.

  • Hydrogenation Reaction: The substrate ketone (10 mmol) is dissolved in 15 mL of isopropanol and added to the activated catalyst mixture in a high-pressure autoclave.

  • Reaction Execution: The autoclave is sealed, purged, and pressurized to 50 atm of H₂. The reaction is heated to 50°C and stirred for 24 hours.

  • Work-up and Analysis: After cooling and depressurization, the reaction mixture is filtered through a short pad of silica (B1680970) gel to remove the catalyst. The filtrate is concentrated, and the product is analyzed by chiral GC or HPLC for conversion and ee.

Visualizations: Workflows and Mechanisms

To better understand the experimental and conceptual frameworks of asymmetric hydrogenation, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_analysis Analysis Metal_Precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) Active_Catalyst Formation of Active Catalyst Metal_Precursor->Active_Catalyst Chiral_Ligand Chiral Ligand (e.g., DuPhos) Chiral_Ligand->Active_Catalyst Solvent_Prep Degassed Solvent Solvent_Prep->Active_Catalyst Substrate Substrate in Degassed Solvent Autoclave High-Pressure Autoclave Active_Catalyst->Autoclave Substrate->Autoclave Pressurize Pressurize with H₂ Autoclave->Pressurize Stir Stir at Temp/Time Pressurize->Stir Workup Work-up (Solvent Removal) Stir->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Chiral Analysis (HPLC/GC) Purification->Analysis Chiral_Product Enantiopure Product Analysis->Chiral_Product

Caption: General experimental workflow for asymmetric hydrogenation.

G Catalyst [M(L*)] (Active Catalyst) Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 + Substrate Substrate Substrate (Prochiral Olefin) H2 H₂ Intermediate2 Oxidative Addition of H₂ Intermediate1->Intermediate2 + H₂ Intermediate3 Hydride Insertion (Enantiodetermining Step) Intermediate2->Intermediate3 Product_Complex Product-Catalyst Complex Intermediate3->Product_Complex Product_Complex->Catalyst + Product Product Chiral Product Product_Complex->Product

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

References

Determining Enantiomeric Excess in Chiral Phosphine Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, particularly those containing phosphorus stereocenters, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of the primary analytical techniques used for this purpose, with a focus on methods applicable to complex chiral molecules such as the neurokinin-1 (NK1) receptor antagonist, Nolpitantium (SR140333B).

The stereochemistry of a molecule is critical in determining its pharmacological and toxicological profile. In the context of asymmetric synthesis, the ability to precisely quantify the enantiomeric purity of a product is essential for process optimization and quality control. This guide outlines the experimental protocols and presents a comparative analysis of the two most prevalent methods for determining the enantiomeric excess of chiral phosphine (B1218219) compounds: Chiral High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy.

Method Comparison: Chiral HPLC vs. ³¹P NMR Spectroscopy

The choice between Chiral HPLC and ³¹P NMR for determining enantiomeric excess often depends on factors such as the nature of the analyte, the availability of reference standards, sample purity, and the desired speed of analysis.

FeatureChiral High-Performance Liquid Chromatography (HPLC)³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).Differentiation of enantiomers in a chiral environment, leading to distinct NMR signals.
Sample Purity High purity is generally required to avoid co-elution and interference.Can often be used with crude reaction mixtures, providing rapid feedback.
Reference Standard A racemic or enantiomerically pure standard is typically required for method development and peak identification.Can sometimes be performed without an enantiomerically pure standard, especially with chiral derivatizing agents.
Sensitivity Generally higher sensitivity, suitable for trace analysis.Lower sensitivity compared to HPLC, may require more sample.
Development Time Method development can be time-consuming, requiring screening of various CSPs and mobile phases.Method development can be faster, involving the screening of suitable chiral derivatizing or solvating agents.
Quantitative Accuracy Highly accurate and precise when properly validated.Accurate, with quantification based on the integration of NMR signals.
Throughput Can be automated for high-throughput screening.Generally lower throughput than automated HPLC systems.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC
  • Column Selection: The choice of the CSP is critical. For chiral phosphine compounds, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol), is performed to achieve baseline separation of the enantiomers. Modifiers such as trifluoroacetic acid or diethylamine (B46881) can be added to improve peak shape and resolution.

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

  • Detection: A UV detector is commonly used for detection. The wavelength is chosen based on the chromophore of the analyte.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separate on Chiral Column inject->separate detect Detect with UV separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee (%) integrate->calculate

Fig. 1: General workflow for enantiomeric excess determination by Chiral HPLC.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a particularly valuable tool for the analysis of chiral phosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. To differentiate enantiomers, a chiral environment is created by adding a chiral auxiliary.

Methods in ³¹P NMR for Enantiomeric Excess Determination

There are two primary approaches for inducing diastereomeric non-equivalence in the ³¹P NMR spectrum:

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers have different chemical shifts in the ³¹P NMR spectrum, allowing for their quantification.

  • Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA. This interaction leads to a separation of the ³¹P NMR signals for the two enantiomers.

Experimental Protocol: ³¹P NMR with a Chiral Derivatizing Agent
  • Selection of CDA: A suitable enantiomerically pure CDA is chosen. Examples include chiral alcohols, amines, or carboxylic acids that can react with the phosphorus center or a functional group on the analyte.

  • Reaction: The chiral phosphine compound is reacted with the CDA in an NMR tube. The reaction should proceed to completion to ensure accurate quantification.

  • NMR Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired.

  • Quantification: The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomers.

PNMR_CDA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing mix Mix Analyte and CDA in NMR Tube react Allow Reaction to Complete mix->react acquire Acquire 31P NMR Spectrum react->acquire integrate Integrate Diastereomer Signals acquire->integrate calculate Calculate ee (%) integrate->calculate

Fig. 2: Workflow for ee determination using ³¹P NMR with a Chiral Derivatizing Agent.
Experimental Protocol: ³¹P NMR with a Chiral Solvating Agent

  • Selection of CSA: An appropriate enantiomerically pure CSA is selected. Common CSAs for phosphorus compounds include chiral alcohols or metal complexes.

  • Sample Preparation: The chiral phosphine compound and the CSA are dissolved in a suitable deuterated solvent in an NMR tube. The concentration of the CSA may need to be optimized.

  • NMR Acquisition: A proton-decoupled ³¹P NMR spectrum is acquired.

  • Quantification: The enantiomeric excess is determined by integrating the now separated signals of the two enantiomers.

Conclusion

The determination of enantiomeric excess is a critical step in the development of chiral molecules. Both Chiral HPLC and ³¹P NMR spectroscopy offer robust and reliable methods for the analysis of chiral phosphine compounds. While Chiral HPLC provides high sensitivity and is well-suited for purified samples, ³¹P NMR offers the advantage of rapid analysis, even in complex mixtures, making it an invaluable tool for reaction monitoring and optimization. The choice of method will ultimately be guided by the specific requirements of the analysis and the resources available. For a comprehensive understanding of the enantiomeric purity of a novel compound like (R)-Nolpitantium, the use of orthogonal methods, such as both Chiral HPLC and ³¹P NMR, is highly recommended for cross-validation of the results.

Comparative Cross-Reactivity Analysis of (R)-Nolpitantium and Alternative NK1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the selective neurokinin-1 (NK1) receptor antagonist, (R)-Nolpitantium, with other prominent NK1 receptor antagonists, including Aprepitant and Rolapitant. The objective of this document is to offer an objective, data-driven resource to aid in the selection of appropriate pharmacological tools for research and development. The information presented is collated from publicly available studies and pharmacological data.

Introduction to this compound

This compound is the R-enantiomer of Nolpitantium (SR140333), a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. It competitively blocks the binding of the endogenous ligand, Substance P, thereby inhibiting the downstream signaling cascade. This antagonism of the NK1 receptor has been shown to be effective in blocking nociceptive stimulation in preclinical models. The high affinity and selectivity for the NK1 receptor are critical attributes for its utility as a research tool and potential therapeutic agent.

Comparative In Vitro Cross-Reactivity Data

A critical aspect of a pharmacological tool's utility is its selectivity for the intended target over other biological molecules. The following table summarizes the available cross-reactivity data for this compound's racemate, Nolpitantium (SR140333), and its comparators against a panel of receptors. The data is presented as the inhibition constant (Ki) or the percent inhibition at a given concentration. Lower Ki values indicate higher binding affinity.

Target This compound (SR140333) Aprepitant Rolapitant
Primary Target
Tachykinin NK1Ki: 0.17 nMKi: 0.1 - 0.2 nMKi: 0.68 nM
Tachykinin Receptors
Tachykinin NK2No significant activity up to 1 µM>3,000-fold selectivity vs. NK1>1,000-fold selectivity vs. NK1
Tachykinin NK3No significant activity up to 1 µM>4,000-fold selectivity vs. NK1>1,000-fold selectivity vs. NK1
Other Receptors, Ion Channels, and Enzymes (Broad Panel Screen at 10 µM) Data not publicly availableData not publicly availableNo significant affinity for 115+ other receptors and enzymes

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for assessing in vitro cross-reactivity.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq/11 NK1R->Gq Activates SP Substance P SP->NK1R Binds and Activates RN This compound RN->NK1R Competitively Blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: NK1 Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (this compound or Alternative) Incubation Incubate Test Compound, Target, and Radioligand Compound->Incubation Targets Panel of Off-Target Receptors, Ion Channels, Enzymes Targets->Incubation Radioligand Specific Radioligand for each Target Radioligand->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Detection Quantify Bound Radioactivity Separation->Detection IC50 Calculate IC50 Value Detection->IC50 Ki Calculate Ki from IC50 (Cheng-Prusoff Equation) IC50->Ki Profile Generate Cross-Reactivity Profile (% Inhibition at fixed concentration) IC50->Profile

Caption: Experimental Workflow for In Vitro Cross-Reactivity Screening.

Experimental Protocols

The determination of cross-reactivity is typically performed using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for Off-Target Screening

1. Objective: To determine the binding affinity (Ki) or percent inhibition of a test compound at a panel of selected receptors, ion channels, and enzymes.

2. Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
  • Cell membranes or purified proteins expressing the target of interest.
  • A specific radioligand for each target (e.g., [³H]-ligand).
  • Assay buffer specific to the target.
  • 96-well filter plates.
  • Scintillation fluid.
  • Microplate scintillation counter.

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound.
  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation/purified protein, the radioligand at a concentration close to its Kd, and the test compound at various concentrations. For single-point screening, a fixed concentration (e.g., 10 µM) is often used.
  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
  • Separation: Terminate the binding reaction by rapid filtration through the filter plates. This separates the bound radioligand (trapped on the filter) from the free radioligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Detection: Add scintillation fluid to the dried filters and count the radioactivity using a microplate scintillation counter.
  • Data Analysis:
  • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.
  • For multi-concentration experiments, plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
  • For single-point screens, express the result as the percent inhibition at the tested concentration.

Conclusion

This compound and its racemate, Nolpitantium (SR140333), are highly selective NK1 receptor antagonists, demonstrating negligible activity at the closely related NK2 and NK3 receptors. While comprehensive, publicly available cross-reactivity data against a broad panel of targets is limited for this compound and Aprepitant, Rolapitant has been shown to be highly selective. For rigorous pharmacological studies where off-target effects are a concern, it is recommended to either perform independent, broad panel screening of this compound or to select an alternative, such as Rolapitant, for which extensive cross-reactivity data is available. The choice of antagonist should be guided by the specific requirements of the experimental system and the need to minimize potential confounding effects from off-target interactions.

A Mechanistic and Performance Comparison of (R)-Nolpitantium with Similar Asymmetric Hydrogenation Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic aspects and performance of (R)-Nolpitantium chloride, a highly efficient catalyst for asymmetric hydrogenation, with other well-established catalysts in the field. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for catalyst selection and optimization in the synthesis of chiral molecules.

Introduction to this compound and its Analogs

This compound chloride, chemically known as [RuCl(p-cymene)((R,R)-TsDPEN)], is a member of the Noyori-type catalyst family, renowned for its exceptional activity and enantioselectivity in the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. The core of its catalytic power lies in the chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand, which, in coordination with the ruthenium metal center, creates a highly effective chiral environment for stereoselective hydrogen transfer.

For a comprehensive comparison, this guide will focus on two key analogs:

  • [RuCl(p-cymene)((S,S)-TsDPEN)] : The direct enantiomer of this compound, which is expected to yield the opposite enantiomer of the product.

  • trans-[RuCl₂{(R)-BINAP}{(R,R)-DPEN}] : A prominent member of the Noyori catalyst family that utilizes the bulky and rigid BINAP diphosphine ligand in combination with a chiral diamine. This catalyst typically operates under high pressure of hydrogen gas.

The comparison will be centered around the asymmetric reduction of acetophenone (B1666503), a standard benchmark substrate for evaluating the performance of such catalysts.

Mechanistic Overview

The mechanism of asymmetric hydrogenation with these ruthenium-based catalysts is nuanced and depends on the hydrogen source.

Asymmetric Transfer Hydrogenation (ATH)

In asymmetric transfer hydrogenation, typically employing a mixture of formic acid and triethylamine (B128534) (HCOOH/NEt₃) or isopropanol (B130326) as the hydrogen source, the reaction is believed to proceed through a metal-ligand bifunctional mechanism .[1] This concerted, outer-sphere mechanism involves a six-membered pericyclic transition state where the substrate is not directly coordinated to the ruthenium atom.[1] Instead, a hydride is transferred from the metal center to the carbonyl carbon, while a proton is simultaneously transferred from the amine group of the TsDPEN ligand to the carbonyl oxygen.[1]

ATH_Mechanism cluster_0 Catalytic Cycle Precatalyst [RuCl(arene)(TsDPEN)] ActiveHydride [RuH(arene)(TsDPEN)] Precatalyst->ActiveHydride + H-source - HCl TS [Substrate···H-Ru···H-N-TsDPEN] ActiveHydride->TS + Substrate ProductComplex [Ru(Product-alkoxide)(arene)(TsDPEN)] TS->ProductComplex Hydride & Proton Transfer ProductComplex->ActiveHydride + H-source - Product

Figure 1: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Asymmetric Hydrogenation (AH) with H₂

For asymmetric hydrogenation using molecular hydrogen (H₂), particularly with catalysts like the Ru-BINAP/DPEN system, the mechanism is considered to be an outer-sphere process that does not involve a six-membered pericyclic transition state.[2][3] The reaction is initiated by the formation of a ruthenium dihydride species in the presence of a base.[2] The key enantio-determining step is the outer-sphere transfer of a hydride from the ruthenium complex to the ketone, forming an ion pair.[2] The subsequent protonation of the resulting alkoxide is facilitated by the deprotonation of a dihydrogen ligand on a cationic ruthenium complex.[2]

AH_Mechanism cluster_1 Catalytic Cycle Precatalyst trans-[RuCl₂(BINAP)(DPEN)] ActiveCatalyst [RuH₂(BINAP)(DPEN)] Precatalyst->ActiveCatalyst + H₂, Base IonPair {[RuH(BINAP)(DPEN)]⁺ [Product-alkoxide]⁻} ActiveCatalyst->IonPair + Substrate - Hydride Transfer H2Complex {[RuH(η²-H₂)(BINAP)(DPEN)]⁺} IonPair->H2Complex - Product H2Complex->ActiveCatalyst - H⁺

Figure 2: Simplified catalytic cycle for Asymmetric Hydrogenation (AH) with H₂.

Performance Data: Asymmetric Reduction of Acetophenone

The following tables summarize the performance of this compound and its analogs in the asymmetric reduction of acetophenone. It is crucial to note that the experimental conditions vary across different studies, which can significantly impact catalyst performance.

Table 1: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
CatalystH-SourceS/C RatioTemp (°C)Time (h)Conversion (%)ee (%)Product Config.
This compound [RuCl(p-cymene)((R,R)-TsDPEN)]HCOOH/NEt₃ (5:2)200288>9997(R)
[RuCl(p-cymene)((S,S)-TsDPEN)]HCOOH/NEt₃ (5:2)100040489799(S)
Tethered (R,R)-TsDPEN-RuHCOOH/NEt₃100601~9994(R)

S/C Ratio: Substrate-to-catalyst molar ratio.

Table 2: Asymmetric Hydrogenation (AH) of Acetophenone with H₂
CatalystBaseS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Product Config.
trans-[RuCl₂{(S)-BINAP}{(S,S)-DPEN}]t-BuOK10001020-2212>9986(R)
Ru(OTf)--INVALID-LINK--None100030251210096(S)

S/C Ratio: Substrate-to-catalyst molar ratio.

Experimental Protocols

Below are representative experimental protocols for the asymmetric reduction of acetophenone using the compared catalyst systems.

Protocol 1: Asymmetric Transfer Hydrogenation with this compound

ATH_Protocol cluster_protocol Experimental Workflow Start Start Prepare_H_source Prepare H-source: Cool triethylamine to 4°C and slowly add formic acid. Start->Prepare_H_source Charge_flask Charge flask with: - Acetophenone - this compound catalyst - HCOOH/NEt₃ mixture - Dry DMF (optional) Prepare_H_source->Charge_flask Reaction Stir the reaction mixture at 28-40°C for 8-48 hours. Charge_flask->Reaction Workup Quench with water, filter the precipitate, wash with water, and dry. Reaction->Workup Analysis Analyze product for conversion (GC/NMR) and enantiomeric excess (chiral HPLC/GC). Workup->Analysis End End Analysis->End

Figure 3: General workflow for Asymmetric Transfer Hydrogenation.

Detailed Methodology:

  • A 5:2 molar mixture of formic acid and triethylamine is prepared by slowly adding formic acid to cooled triethylamine.[4]

  • In a reaction vessel under an inert atmosphere, the substrate (e.g., acetophenone), the catalyst ([RuCl(p-cymene)((R,R)-TsDPEN)], S/C = 200-1000), and the formic acid/triethylamine mixture are combined.[4] A solvent such as dry DMF can be used if needed.[4]

  • The reaction mixture is stirred at a controlled temperature (e.g., 28-40°C) for the specified duration (e.g., 8-48 hours).[4]

  • Upon completion, the reaction is cooled and quenched by the addition of water.

  • The product is isolated, for instance by filtration if it precipitates, washed, and dried under vacuum.[4]

  • Conversion is determined by methods like GC or ¹H NMR, and the enantiomeric excess is measured using chiral HPLC or chiral GC.

Protocol 2: Asymmetric Hydrogenation with trans-[RuCl₂{(S)-BINAP}{(S,S)-DPEN}]

Detailed Methodology:

  • In a glovebox, a pressure-resistant vessel is charged with the catalyst (trans-[RuCl₂{(S)-BINAP}{(S,S)-DPEN}], S/C = 1000), the substrate (acetophenone), a base (e.g., t-BuOK), and a solvent (e.g., 2-propanol).[5]

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

  • The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm).[5]

  • The reaction mixture is stirred at the specified temperature (e.g., 20-22°C) for the required time (e.g., 12 hours).[5]

  • After the reaction, the vessel is carefully depressurized.

  • The product is isolated by standard workup procedures, which may include filtration to remove catalyst residues and solvent evaporation.

  • Conversion and enantiomeric excess are determined by appropriate analytical techniques (chiral GC, HPLC, NMR).[5]

Conclusion

This compound and its analogs are exceptionally effective catalysts for the asymmetric reduction of ketones. The choice between an asymmetric transfer hydrogenation (ATH) system with a TsDPEN-based catalyst and an asymmetric hydrogenation (AH) system with a BINAP/diamine-based catalyst depends on several factors, including the available equipment (for handling high-pressure hydrogen), the substrate's sensitivity to base, and the desired operational simplicity.

The ATH protocol with this compound offers the advantage of not requiring high-pressure hydrogen gas, making it more accessible in many laboratory settings.[6] Conversely, the Ru-BINAP/DPEN system, while requiring a pressure reactor, can achieve remarkably high turnover numbers for certain substrates.[7] The mechanistic pathways, while both leading to high enantioselectivity, differ fundamentally in the mode of hydrogen activation and transfer. A thorough understanding of these differences is key to selecting and optimizing the ideal catalytic system for a specific synthetic challenge.

References

Third-Party Validation of (R)-Nolpitantium Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel dopamine (B1211576) D2 receptor antagonist, (R)-Nolpitantium, with other established alternatives. The data presented is based on standardized in vitro assays designed to characterize the pharmacological profile of such compounds.

Comparative Efficacy of D2 Receptor Antagonists

The following table summarizes the in vitro pharmacological data for this compound and comparable D2 receptor antagonists. This data is essential for evaluating the potency, selectivity, and functional activity of these compounds.

CompoundD2 Receptor Binding Affinity (Ki, nM)D3 Receptor Binding Affinity (Ki, nM)D2/D3 Selectivity RatioD2 Functional Antagonism (IC50, nM) (cAMP Assay)D2 β-Arrestin Recruitment (IC50, nM)
This compound (Hypothetical) 0.15 15 100 0.5 1.2
ML321[1]1.2>1000>833Not Reported2.5 (antagonist mode)
SV293[2]~5~500~100Not ReportedNot Reported
Aripiprazole[3]~0.34~0.8~2.4Partial AgonistNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field for the evaluation of dopamine receptor modulators.

Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for the dopamine D2 receptor.

  • Cell Lines: HEK293 or CHO cells stably expressing the human D2L dopamine receptor are utilized.[1][4]

  • Radioligand: [3H]-Spiperone or [3H]-methylspiperone is used as the radiolabeled ligand that binds to D2 receptors.[1][3][4]

  • Procedure:

    • Cell membranes are prepared from the D2-expressing cells.

    • A fixed concentration of the radioligand (e.g., 0.2 nM [3H]methylspiperone) is incubated with the cell membranes.[1]

    • Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the D2 receptors.

    • The reaction is incubated to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prussoff equation, which takes into account the concentration and affinity of the radioligand.[1]

cAMP Functional Assay for D2 Receptor Antagonism

This assay measures the ability of a compound to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D2 receptor activation.

  • Cell Lines: CHO cells stably expressing the human D2 receptor are commonly used.[5]

  • Procedure:

    • Cells are seeded in a 96-well plate and cultured overnight.[5]

    • The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).[5]

    • A D2 receptor agonist (e.g., quinpirole (B1680403) or dopamine at its EC80 concentration) is added to stimulate the receptors and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][5]

    • Forskolin can be used to stimulate adenylyl cyclase and produce a robust cAMP signal.[2]

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).[5]

  • Data Analysis: The IC50 value is determined by plotting the cAMP levels against the antagonist concentration. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.[5]

β-Arrestin Recruitment Assay

This assay assesses the functional selectivity of a compound by measuring its ability to modulate the interaction between the D2 receptor and β-arrestin.

  • Assay Principle: This assay utilizes a cell line engineered to express the D2 receptor fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment. Agonist activation of the receptor leads to β-arrestin recruitment, bringing the enzyme fragments together and generating a detectable signal. Antagonists will block this agonist-induced signal.[1]

  • Procedure:

    • The engineered cells are plated in assay plates.

    • The cells are incubated with the test compound (antagonist).

    • A D2 receptor agonist is added to stimulate β-arrestin recruitment.

    • A substrate for the enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

  • Data Analysis: The IC50 value for the antagonist is determined by measuring the concentration-dependent inhibition of the agonist-induced signal.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow for evaluating D2 receptor antagonists.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Arrestin β-Arrestin D2R->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Nolpitantium This compound (Antagonist) Nolpitantium->D2R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Internalization Receptor Internalization Arrestin->Internalization

Caption: Dopamine D2 Receptor Signaling and Antagonist Action

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_selectivity Selectivity Profiling cluster_invitro_adme In Vitro ADME Binding_Assay D2 Radioligand Binding Assay Determine_Ki Determine Ki Binding_Assay->Determine_Ki cAMP_Assay cAMP Functional Assay Determine_Ki->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Determine_Ki->Arrestin_Assay D3_Binding D3 Receptor Binding Assay Determine_Ki->D3_Binding Determine_IC50_cAMP Determine IC50 (cAMP) cAMP_Assay->Determine_IC50_cAMP Determine_IC50_Arrestin Determine IC50 (β-Arrestin) Arrestin_Assay->Determine_IC50_Arrestin Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine_IC50_cAMP->Cytotoxicity Determine_Selectivity Determine D2/D3 Selectivity Ratio D3_Binding->Determine_Selectivity Other_GPCRs Other GPCR Binding Panel Determine_Selectivity->Cytotoxicity Metabolic_Stability Metabolic Stability Cytotoxicity->Metabolic_Stability

Caption: Workflow for D2 Receptor Antagonist Evaluation

References

Safety Operating Guide

Navigating the Disposal of (R)-Nolpitantium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. [5][6] This guide is intended to supplement, not replace, institutional and regulatory requirements.

Core Principles of Chemical Waste Disposal

The disposal of any chemical, including (R)-Nolpitantium, should adhere to the following principles:

  • Characterization: Understanding the chemical and toxicological properties of the waste.

  • Segregation: Keeping different types of chemical waste separate to prevent dangerous reactions.[7]

  • Containment: Using appropriate, clearly labeled, and sealed containers.[6]

  • Compliance: Adhering to all local, regional, and national regulations governing hazardous waste.[8]

Step-by-Step Disposal Procedure for this compound

This section outlines a general, step-by-step process for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

  • Segregate this compound waste from other chemical waste streams at the point of generation. Use dedicated, properly labeled waste containers.

Step 2: Container Selection and Labeling

  • Choose a container that is chemically resistant to this compound and any solvents present in the waste stream. A high-density polyethylene (B3416737) (HDPE) container is often a suitable choice.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound chloride," and the specific components and their approximate concentrations. Include the date of initial waste accumulation.

Step 3: In-Lab Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Keep the container sealed at all times, except when adding waste.

  • Ensure secondary containment to capture any potential leaks.

Step 4: Waste Pickup and Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Complete all required waste disposal forms provided by your EHS department.

  • Do not dispose of this compound waste down the drain or in regular trash.

Quantitative Data for Disposal Considerations

While specific quantitative data for this compound disposal is not available, the following table presents hypothetical data points that are typically considered for chemical waste disposal. These values are for illustrative purposes only and must be confirmed with your EHS department.

ParameterHypothetical Value/GuidelineRationale
RCRA Waste Code D002 (Corrosivity), D001 (Ignitability), U-listed or P-listed (Toxicity)The specific hazardous waste code will depend on the formulation and characteristics of the waste stream. A thorough evaluation by EHS is necessary.
pH Range for Disposal 5.5 - 9.0Many wastewater treatment facilities have strict pH limits for effluent. Neutralization may be required if the waste is highly acidic or basic.
Concentration Limit < 1 mg/L for aqueous waste (hypothetical)This is a hypothetical limit for drain disposal, which is generally not recommended for this type of compound. All this compound waste should be collected for hazardous waste disposal.
Solvent Compatibility Segregate halogenated and non-halogenated solvents.Mixing different types of solvents can complicate the disposal process and increase costs.

Experimental Protocol: Decontamination of Labware

For non-disposable labware contaminated with this compound, a thorough decontamination procedure is necessary.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble. Collect all rinsate as hazardous waste.

  • Wash: Wash the glassware with a laboratory detergent and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Verification (Optional): For critical applications, a surface wipe test followed by an appropriate analytical method (e.g., HPLC) can be used to verify the absence of residual this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_improper Prohibited Actions start Generation of This compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs characterize Characterize Waste (Solid, Liquid, Sharps) consult_ehs->characterize improper_disposal Improper Disposal (Drain, Regular Trash) segregate Segregate Waste into Dedicated Containers characterize->segregate label Label Container with 'Hazardous Waste' & Contents segregate->label store Store in Satellite Accumulation Area label->store request_pickup Request Waste Pickup from EHS store->request_pickup end Proper Disposal by EHS request_pickup->end stop STOP! Consult EHS Immediately improper_disposal->stop

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for (R)-Nolpitantium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "(R)-Nolpitantium" is not a publicly documented chemical entity, this guide provides essential safety and logistical information based on best practices for handling novel or uncharacterized chemical compounds in a research and development setting. A thorough risk assessment should be conducted by qualified personnel before commencing any work.

Immediate Safety and Hazard Assessment

Given the unknown nature of this compound, it must be treated as a potentially hazardous substance. The primary goals are to prevent exposure through inhalation, skin contact, eye contact, and ingestion. All handling should be performed within a certified chemical fume hood to minimize inhalation risk.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is the minimum requirement and may need to be augmented based on the specific procedures and quantities being used.

Protection Type Equipment Specification Rationale
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 certifiedProtects against splashes, sprays, and airborne particles. A face shield should be worn over safety goggles when handling larger quantities or during procedures with a high splash potential.[1][2][3]
Hand Protection Double Nitrile GlovesChemically resistant, disposableProvides a barrier against skin contact. Double gloving is recommended to protect against potential tears or rapid permeation.[1][4] For chemicals with unknown toxicity, a more robust glove combination, such as a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty chemically resistant outer gloves, should be considered.[2]
Body Protection Flame-Resistant Laboratory CoatFully buttoned with tight cuffsProtects skin and personal clothing from contamination.[2][3]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRequired when working with powders outside of a fume hood or when aerosol generation is possible.[3] The specific type of respirator should be determined by a formal risk assessment.
Foot Protection Closed-toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[3]

Experimental Protocols: Safe Handling and Disposal

1. Preparation and Weighing:

  • All manipulations of solid this compound should be conducted within a chemical fume hood.

  • Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Employ engineering controls such as a containment ventilated enclosure (CVE) for weighing potent compounds.

2. Dissolution and Transfer:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Use a sealed container for mixing or vortexing.

  • When transferring solutions, use a syringe or a cannula to minimize the risk of spills.

3. Emergency Procedures:

  • Spills: In case of a spill, evacuate the immediate area and alert colleagues. For small spills, use an appropriate absorbent material from a chemical spill kit. For larger spills, contact the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][6][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5][6][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6][7]

4. Disposal Plan:

  • All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all institutional and local regulations for hazardous waste disposal.[6][7]

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol start Start: Obtain this compound conduct_ra Conduct Risk Assessment start->conduct_ra select_ppe Select Appropriate PPE conduct_ra->select_ppe weigh Weigh Compound select_ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential Hazard exposure Personal Exposure weigh->exposure Potential Hazard transfer Transfer to Reaction Vessel dissolve->transfer dissolve->spill Potential Hazard dissolve->exposure Potential Hazard decontaminate Decontaminate Work Area transfer->decontaminate transfer->spill Potential Hazard transfer->exposure Potential Hazard dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste end End dispose_waste->end spill_response Initiate Spill Response spill->spill_response exposure_response Initiate First Aid & Seek Medical Attention exposure->exposure_response

Caption: Workflow for handling and emergency response for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.